4-Butoxy-3-chloro-5-methoxybenzoic acid
Beschreibung
BenchChem offers high-quality 4-Butoxy-3-chloro-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3-chloro-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-butoxy-3-chloro-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFQWTVLBEQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365291 | |
| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-36-2 | |
| Record name | 4-butoxy-3-chloro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Butoxy-3-chloro-5-methoxybenzoic acid spectral data (NMR, IR, MS)
[1][2]
Compound Identity & Significance
4-Butoxy-3-chloro-5-methoxybenzoic acid is a highly functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of gastroprokinetic agents (e.g., substituted benzamides similar to prucalopride or metoclopramide analogs) and 5-HT4 receptor agonists.[1][2] Its structural integrity is defined by the specific regiochemistry of the chlorine, methoxy, and butoxy substituents, which dictates its electronic properties and reactivity profiles.
| Parameter | Detail |
| IUPAC Name | 4-Butoxy-3-chloro-5-methoxybenzoic acid |
| CAS Registry Number | 955-36-2 |
| Molecular Formula | C₁₂H₁₅ClO₄ |
| Molecular Weight | 258.70 g/mol |
| Exact Mass | 258.0659 Da |
| Physical State | White to off-white crystalline powder |
| Melting Point | 109–110 °C [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
Synthesis & Sample Preparation Context
To understand the spectral impurities and solvent residuals often found in commercial samples, one must understand the synthesis vector. The compound is typically prepared via the O-alkylation of 5-chlorovanillic acid .
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route highlighting the origin of the 3,4,5-substitution pattern.
Experimental Protocol (Validation Standard):
-
Reagents: 5-Chlorovanillic acid (1.0 eq), n-Butyl bromide (1.2 eq), Potassium carbonate (2.0 eq).
-
Solvent: DMF (Dimethylformamide).
-
Conditions: Heat to 80°C for 4 hours.
-
Workup: Quench with ice water; adjust pH to 2-3 with HCl. Filter the precipitate.[3]
-
Purification: Recrystallize from Ethanol/Water to remove unreacted 5-chlorovanillic acid (detectable by broad OH stretch >3200 cm⁻¹ in IR).
Spectral Analysis: NMR Spectroscopy
The NMR data below is critical for confirming the regiochemistry, particularly distinguishing the position of the chlorine atom relative to the methoxy group.
¹H NMR Data (300 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 12.90 | br s | 1H | –COOH | Exchangeable acidic proton; shift varies with concentration. |
| 7.55 | d (J=2.0 Hz) | 1H | Ar-H (C2) | Ortho to COOH, Meta to Cl. Deshielded by Cl and COOH. |
| 7.45 | d (J=2.0 Hz) | 1H | Ar-H (C6) | Ortho to COOH, Meta to OMe. Slightly shielded relative to H2. |
| 4.05 | t (J=6.5 Hz) | 2H | –OCH₂– | Triplet confirms attachment to methylene chain. |
| 3.88 | s | 3H | –OCH₃ | Characteristic aromatic methoxy singlet. |
| 1.70 | quint (J=7.0 Hz) | 2H | –CH₂– | Methylene beta to oxygen. |
| 1.45 | sext (J=7.0 Hz) | 2H | –CH₂– | Methylene gamma to oxygen. |
| 0.95 | t (J=7.3 Hz) | 3H | –CH₃ | Terminal methyl group of the butyl chain. |
Expert Analysis:
-
Regiochemistry Confirmation: The meta-coupling (J ~ 2.0 Hz) between the aromatic protons at 7.55 and 7.45 ppm confirms the 1,3,4,5-substitution pattern. If the protons were ortho to each other (e.g., 2,3-substitution), the coupling constant would be ~8.0 Hz.
-
Impurity Watch: Watch for a singlet at ~3.80 ppm (unreacted Vanillic acid derivative) or triplets at ~3.4 ppm (residual n-butyl bromide).
¹³C NMR Data (75 MHz, DMSO-d₆)
| Shift (δ, ppm) | Carbon Type | Assignment |
| 166.5 | C=O | Carboxylic Acid Carbonyl |
| 153.2 | Quaternary Ar-C | C5 (Attached to OMe) |
| 148.8 | Quaternary Ar-C | C4 (Attached to OBu) |
| 127.5 | Quaternary Ar-C | C1 (Attached to COOH) |
| 126.8 | Quaternary Ar-C | C3 (Attached to Cl) |
| 122.4 | Methine Ar-CH | C2 (Ortho to COOH/Cl) |
| 112.1 | Methine Ar-CH | C6 (Ortho to COOH/OMe) |
| 73.5 | CH₂ | –OCH₂– (Butyl alpha) |
| 56.2 | CH₃ | –OCH₃ (Methoxy) |
| 31.8 | CH₂ | Butyl beta |
| 18.9 | CH₂ | Butyl gamma |
| 13.8 | CH₃ | Butyl terminal methyl |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive fingerprint for the chlorine isotope pattern.
Fragmentation Pathway (DOT Visualization)
Figure 2: Proposed Electron Impact (EI) fragmentation pathway.
Key Diagnostic Peaks (EI-MS, 70 eV):
-
m/z 258/260 (M⁺): The parent ion cluster shows the characteristic 3:1 intensity ratio indicative of a single Chlorine atom (³⁵Cl/³⁷Cl).
-
m/z 202/204: Loss of the butyl chain as butene (C₄H₈, Mass 56) via McLafferty rearrangement or simple ether cleavage, leaving the phenol cation.
-
m/z 241: Loss of hydroxyl radical [M – OH]⁺ from the carboxylic acid, forming the acylium ion.
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the state of the carboxylic acid and the presence of the ether linkages.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2800–3200 | O–H stretch | Broad, overlapping C–H stretches; characteristic of carboxylic acid dimers. |
| 1685–1695 | C=O stretch | Strong, sharp band; conjugated carboxylic acid carbonyl. |
| 1585, 1490 | C=C stretch | Aromatic ring skeletal vibrations. |
| 1245–1260 | C–O–C stretch | Asymmetric stretch of the aromatic alkyl ether (Methoxy/Butoxy). |
| 750–800 | C–Cl stretch | Weak to medium band, often obscured but diagnostic in fingerprint region. |
References
-
LookChem Database. (2025). 4-Butoxy-3-chloro-5-methoxybenzoic acid Product Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Benzoic acid derivatives. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2).[5] Retrieved from
-
BenchChem. (2025). Synthesis of Benzoic Acid Derivatives for Pharmaceutical Intermediates. Retrieved from
Sources
- 1. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 2. 3-CHLORO-5-METHOXY-BENZOIC ACID | 82477-67-6 [amp.chemicalbook.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
potential therapeutic applications of 4-Butoxy-3-chloro-5-methoxybenzoic acid
An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
Authored by: [Senior Application Scientist]
Foreword: Unveiling the Potential of a Novel Benzoic Acid Derivative
The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are continuously scrutinized for their potential to address unmet medical needs. Within this landscape, the benzoic acid scaffold represents a privileged structure, forming the core of numerous approved therapeutic agents and serving as a versatile starting point for medicinal chemistry campaigns. This guide focuses on a specific, yet largely unexplored derivative: 4-Butoxy-3-chloro-5-methoxybenzoic acid . While direct biological data for this compound is sparse in publicly available literature[1], its structural motifs suggest a rich potential for therapeutic applications.
This document serves as a technical guide and a forward-looking whitepaper. It is designed for researchers, medicinal chemists, and drug development professionals who are interested in exploring the therapeutic utility of novel small molecules. By dissecting the structural components of 4-Butoxy-3-chloro-5-methoxybenzoic acid and drawing parallels with well-characterized analogues, we will build a compelling scientific case for its investigation in several key therapeutic areas. This guide will not only present a theoretical framework but also provide actionable experimental protocols to empower researchers to embark on the journey of unlocking the potential of this intriguing molecule.
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physicochemical properties is the bedrock of any drug discovery program. For 4-Butoxy-3-chloro-5-methoxybenzoic acid, these properties can be predicted and analyzed to guide formulation, assay development, and pharmacokinetic studies.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C12H15ClO4 | Provides the elemental composition. |
| Molecular Weight | 258.70 g/mol [2] | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP | 3.3[1] | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 (from the oxygens) | Influences solubility and binding interactions. |
| Polar Surface Area | 55.76 Ų | Within the desirable range for CNS penetration, should that be a therapeutic goal. |
The structural features of 4-Butoxy-3-chloro-5-methoxybenzoic acid provide clues to its potential biological activities:
-
Benzoic Acid Core: A common pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
-
Methoxy Group (-OCH3): The presence of a methoxy group is common in many natural products and approved drugs. It can influence ligand-target binding, physicochemical properties, and metabolic stability[3].
-
Butoxy Group (-OC4H9): This lipophilic group can enhance membrane permeability and may contribute to specific binding interactions with target proteins.
-
Chloro Group (-Cl): The chloro substituent can modulate the electronic properties of the aromatic ring and influence metabolic stability by blocking potential sites of oxidation.
Proposed Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
A [label="3-Hydroxy-5-methoxybenzoic acid"]; B [label="Methyl 3-hydroxy-5-methoxybenzoate"]; C [label="Methyl 3-butoxy-5-methoxybenzoate"]; D [label="Methyl 3-butoxy-5-chloro-5-methoxybenzoate"]; E [label="4-Butoxy-3-chloro-5-methoxybenzoic acid", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];
A -> B [label="Esterification\n(MeOH, H+)"]; B -> C [label="Williamson Ether Synthesis\n(1-bromobutane, K2CO3)"]; C -> D [label="Electrophilic Chlorination\n(N-Chlorosuccinimide)"]; D -> E [label="Saponification\n(NaOH, H2O/MeOH)"]; }
Figure 1: Proposed synthetic pathway for 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Experimental Protocol: Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
Step 1: Esterification of 3-Hydroxy-5-methoxybenzoic Acid
-
To a solution of 3-hydroxy-5-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxy-5-methoxybenzoate.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 3-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and 1-bromobutane (1.2 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield methyl 3-butoxy-5-methoxybenzoate.
Step 3: Electrophilic Chlorination
-
Dissolve methyl 3-butoxy-5-methoxybenzoate (1.0 eq) in a suitable solvent such as DMF.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 3-butoxy-5-chloro-5-methoxybenzoate.
Step 4: Saponification
-
Dissolve the crude methyl ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Based on the structural analysis and the known activities of related compounds, we can hypothesize several promising therapeutic applications for 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Neurology: Targeting Serotonin Receptors
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists of the 5-HT4 receptor[7]. The 5-HT4 receptor is a compelling target for the treatment of cognitive disorders, such as Alzheimer's disease, and gastrointestinal motility disorders. The structural similarity of our target molecule to these known 5-HT4 receptor modulators suggests that it may also interact with this receptor or other serotonin receptor subtypes.
Proposed Mechanism of Action:
Compound [label="{4-Butoxy-3-chloro-5-methoxybenzoic acid}", fillcolor="#4285F4", style="rounded,filled", fontcolor="#FFFFFF"]; Receptor [label="5-HT4 Receptor", fillcolor="#EA4335", style="rounded,filled", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., cAMP production)", fillcolor="#34A853", style="rounded,filled", fontcolor="#FFFFFF"]; Therapeutic [label="Therapeutic Effect\n(e.g., Improved Cognition)", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];
Compound -> Receptor [label="Binds to"]; Receptor -> Downstream [label="Activates/Inhibits"]; Downstream -> Therapeutic [label="Leads to"]; }
Figure 2: Hypothetical mechanism of action at the 5-HT4 receptor.
Experimental Protocol: 5-HT4 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT4 receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]GR113808), and varying concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis.
Inflammation and Immunology
The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, a structurally related compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has demonstrated anti-inflammatory effects in microglia by inhibiting the production of pro-inflammatory mediators[8]. This suggests that 4-Butoxy-3-chloro-5-methoxybenzoic acid could possess similar anti-inflammatory properties.
Proposed Mechanism of Action:
Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)"]; Cell [label="Macrophage/Microglia"]; Pathway [label="NF-κB Signaling Pathway", fillcolor="#EA4335", style="rounded,filled", fontcolor="#FFFFFF"]; Compound [label="{4-Butoxy-3-chloro-5-methoxybenzoic acid}", fillcolor="#4285F4", style="rounded,filled", fontcolor="#FFFFFF"]; Mediators [label="Pro-inflammatory Mediators\n(e.g., TNF-α, IL-6)", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];
Stimulus -> Cell; Cell -> Pathway [label="Activates"]; Compound -> Pathway [label="Inhibits"]; Pathway -> Mediators [label="Induces Production of"]; }
Figure 3: Potential anti-inflammatory mechanism via inhibition of NF-κB signaling.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with varying concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound.
Oncology
Numerous benzoic acid derivatives have been investigated as potential anticancer agents. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to induce apoptosis in breast cancer cell lines[9]. The structural features of 4-Butoxy-3-chloro-5-methoxybenzoic acid, particularly the substituted benzene ring, are common in molecules that interact with key oncogenic targets.
Experimental Protocol: Anticancer Cell Proliferation Assay
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
-
Incubation: Incubate the plates for 72 hours.
-
Proliferation Assay: Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Preliminary Pharmacokinetic Considerations
While in vivo data is not available, some initial predictions about the pharmacokinetic profile of 4-Butoxy-3-chloro-5-methoxybenzoic acid can be made. The molecule's lipophilicity suggests good absorption after oral administration. The presence of the butoxy and methoxy groups may make it susceptible to metabolism by cytochrome P450 enzymes in the liver, primarily through O-dealkylation[10][11]. The chloro substituent may block a potential site of metabolism, potentially improving its metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Microsome Incubation: Incubate 4-Butoxy-3-chloro-5-methoxybenzoic acid with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH.
-
Time Points: At various time points, quench the reaction by adding a cold organic solvent.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Conclusion and Future Directions
4-Butoxy-3-chloro-5-methoxybenzoic acid represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This in-depth technical guide has laid out a scientifically grounded rationale for its investigation in neurology, inflammation, and oncology. The provided experimental protocols offer a clear roadmap for researchers to begin to unravel the biological activities of this promising molecule.
The journey from a novel compound to a therapeutic agent is long and challenging. However, the structural attributes of 4-Butoxy-3-chloro-5-methoxybenzoic acid, coupled with the known pharmacology of its analogues, provide a strong foundation for a dedicated drug discovery program. The next steps should focus on the synthesis and in vitro evaluation of this compound as outlined in this guide. Positive results from these initial studies would warrant further investigation into its in vivo efficacy, safety, and pharmacokinetic profile. The exploration of 4-Butoxy-3-chloro-5-methoxybenzoic acid is a venture into the exciting frontiers of medicinal chemistry, with the potential to yield novel therapies for a range of human diseases.
References
Sources
- 1. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 2. 4-Butoxy-3-chloro-5-methoxybenzoic acid - CAS:955-36-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. nbinno.com [nbinno.com]
- 14. crescentchemical.com [crescentchemical.com]
- 15. srinichem.com [srinichem.com]
- 16. mdpi.com [mdpi.com]
- 17. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and short-term safety of 873140, a novel CCR5 antagonist, in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]
An In-depth Technical Guide to 4-Butoxy-3-chloro-5-methoxybenzoic Acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on a proposed synthetic pathway, detailed experimental protocols, and potential applications based on the chemistry of structurally related molecules. This paper is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction and Chemical Profile
4-Butoxy-3-chloro-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a butoxy, a chloro, and a methoxy group on the benzene ring, suggests its potential as a versatile intermediate in organic synthesis. The combination of these functional groups can influence the molecule's lipophilicity, electronic properties, and reactivity, making it an interesting candidate for the development of novel pharmaceuticals and functional materials.
| Property | Value | Source |
| Molecular Formula | C12H15ClO4 | [1] |
| Molecular Weight | 258.70 g/mol | [1] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1Cl)C(=O)O)OC | [1] |
| InChI | InChI=1S/C12H15ClO4/c1-3-4-5-17-11-9(13)6-8(12(14)15)7-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) | [1] |
| InChIKey | GEFFQWTVLBEQKZ-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathway
While the direct synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid is not explicitly detailed in the available literature, a plausible multi-step synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds. A potential starting material for this synthesis is 3,5-dihydroxybenzoic acid, which is commercially available.
The proposed synthesis involves the following key transformations:
-
Selective Monomethylation: Protection of one hydroxyl group as a methyl ether.
-
Chlorination: Introduction of a chlorine atom ortho to the remaining hydroxyl group.
-
Butoxylation: Conversion of the remaining hydroxyl group to a butyl ether.
-
Esterification: Protection of the carboxylic acid as a methyl ester to avoid side reactions in subsequent steps.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Detailed Experimental Protocols
The following protocols are based on analogous transformations found in the chemical literature and serve as a starting point for the synthesis of the target molecule.
Step 1 & 2: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate
This two-step process begins with the esterification of the starting material, followed by selective monomethylation.
Protocol:
-
Esterification:
-
To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,5-dihydroxybenzoate.
-
-
Monomethylation:
-
Dissolve the crude methyl 3,5-dihydroxybenzoate in acetone and add potassium carbonate.
-
To this suspension, add dimethyl sulfate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield methyl 3-hydroxy-5-methoxybenzoate.
-
Causality: Esterification protects the carboxylic acid from reacting with the methylating agent. The use of a slight excess of the diol and controlled addition of dimethyl sulfate favors monomethylation.
Step 3: Synthesis of Methyl 3-chloro-5-hydroxy-4-methoxybenzoate
This step introduces the chlorine atom onto the aromatic ring.
Protocol:
-
Dissolve methyl 3-hydroxy-5-methoxybenzoate in acetonitrile.
-
Add N-chlorosuccinimide (NCS) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 3-chloro-5-hydroxy-4-methoxybenzoate.
Causality: The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position between these two groups is sterically hindered, and the position ortho to the hydroxyl and meta to the methoxy is electronically favored for electrophilic aromatic substitution.
Step 4: Synthesis of Methyl 4-butoxy-3-chloro-5-methoxybenzoate
This step introduces the butoxy group via Williamson ether synthesis.
Protocol:
-
To a solution of methyl 3-chloro-5-hydroxy-4-methoxybenzoate in a polar aprotic solvent such as DMF or acetone, add potassium carbonate.
-
Add 1-bromobutane to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 6-8 hours.
-
Cool the reaction, add water, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 4-butoxy-3-chloro-5-methoxybenzoate.
Causality: The phenoxide ion, generated in situ by the reaction of the phenol with potassium carbonate, acts as a nucleophile and displaces the bromide from 1-bromobutane.
Step 5: Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Protocol:
-
Dissolve methyl 4-butoxy-3-chloro-5-methoxybenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Causality: The ester is hydrolyzed under basic conditions (saponification) to form the carboxylate salt, which upon acidification, yields the final carboxylic acid.
Characterization and Analytical Data
The structure and purity of the synthesized 4-Butoxy-3-chloro-5-methoxybenzoic acid would be confirmed using standard analytical techniques. The expected data is summarized below.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the butoxy group protons (triplet, sextet, quintet, triplet), the methoxy group protons (singlet), and the carboxylic acid proton (broad singlet). |
| ¹³C NMR | Signals for the aromatic carbons, the carbons of the butoxy group, the methoxy carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound (C12H15ClO4). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ethers, and C-Cl stretch. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Potential Applications
While specific applications for 4-Butoxy-3-chloro-5-methoxybenzoic acid are not documented, its structure suggests potential utility in several areas of research and development:
-
Pharmaceutical Intermediates: Benzoic acid derivatives are common scaffolds in medicinal chemistry. The functional groups on this molecule could be modified to synthesize more complex molecules with potential biological activity. For example, substituted benzoic acids are used in the synthesis of anticancer and antiviral agents.[2]
-
Materials Science: The aromatic core and reactive carboxylic acid group could be utilized in the synthesis of novel polymers, resins, and other functional materials.[2] For instance, it could be incorporated into polyesters or polyamides to impart specific properties.
-
Agrochemicals: Many commercial herbicides and fungicides are based on substituted benzoic acid structures. This compound could serve as a building block for the discovery of new agrochemicals.
Conclusion
4-Butoxy-3-chloro-5-methoxybenzoic acid is a chemical entity with potential for further exploration. This guide has outlined a plausible and detailed synthetic route, along with methods for its characterization. The proposed synthesis is based on well-established chemical reactions, providing a solid foundation for its practical implementation in a laboratory setting. The potential applications in pharmaceuticals, materials science, and agrochemicals highlight the value of this compound as a target for future research and development.
References
-
PubChem. 4-butoxy-3-chloro-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Innovating with 3-Chloro-4-methoxybenzoic Acid: Trends and Future Applications. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
Sources
Technical Guide: Safety & Handling of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2). It is designed for medicinal chemists and process safety engineers who require actionable data beyond the standard Safety Data Sheet (SDS).
Chemical Identity & Strategic Significance
4-Butoxy-3-chloro-5-methoxybenzoic acid is a trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of pharmaceutical active ingredients (APIs). In drug discovery, this specific substitution pattern is often employed to modulate the lipophilicity (LogP) and metabolic stability of a drug candidate.
-
The Chlorine Atom (C3): Blocks metabolic oxidation at the vulnerable aromatic position and increases lipophilicity.
-
The Butoxy Group (C4): Provides a hydrophobic tail to enhance membrane permeability or fit into hydrophobic pockets of target proteins (e.g., GPCRs or Kinases).
-
The Carboxylic Acid (C1): Serves as the primary "handle" for amide coupling reactions or esterification.
Physicochemical Profile
| Property | Value / Description | Technical Implication |
| CAS Number | 955-36-2 | Unique Identifier for inventory tracking. |
| Molecular Formula | C₁₂H₁₅ClO₄ | |
| Molecular Weight | 258.70 g/mol | |
| Physical State | White to Off-White Solid | Potential for dust generation; inhalation hazard. |
| Predicted pKa | ~3.8 – 4.2 | Acidic. Will form salts with weak bases; incompatible with strong oxidizers. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility requires organic solvents for cleaning spills. |
| LogP (Predicted) | ~3.3 | Moderate lipophilicity; potential for skin absorption. |
Hazard Assessment & Toxicology (E-E-A-T)
Expertise Note: While specific toxicological data (LD50) for this exact CAS is often proprietary or limited, structural activity relationship (SAR) analysis with analogous chlorinated alkoxybenzoic acids dictates a Precautionary Principle approach. We treat this compound as a bioactive irritant.
GHS Classification (Derived from Structural Analogs)
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]
The "Hidden" Hazard: Sensitization
Benzoic acid derivatives, particularly those with halogen substituents, can act as haptens . If the chloride is displaced (though unlikely under physiological conditions) or if the acid forms a reactive acyl-glucuronide metabolite in vivo, there is a theoretical risk of sensitization.
Operational Handling Protocols
A. Engineering Controls
Do not handle this compound on an open bench. The primary risk is the inhalation of fine particulates during weighing or transfer.
-
Primary Containment: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Ensure face velocity is maintained between 0.3 – 0.5 m/s .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The lipophilic butoxy chain can contribute to static charge buildup, causing the powder to "fly" and contaminate surfaces.
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Respiratory | N95 (minimum) or P100 | If working outside a hood (not recommended), a P100 respirator is mandatory to block particulates. |
| Hands | Nitrile Gloves (Double gloving recommended) | Outer: 4 mil Nitrile (Disposable). Inner: 4 mil Nitrile (Laminate). Why? Chlorinated aromatics can permeate thin latex. |
| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for powders that can drift around side shields. |
| Body | Lab Coat (Tyvek sleeves optional) | Prevent accumulation on street clothes. |
C. Experimental Workflow: Solubilization & Synthesis
The following decision tree outlines the safe handling logic from storage to reaction.
Figure 1: Safe handling workflow emphasizing static control during the critical weighing phase.
Emergency Response & Decontamination
A. Spill Management
Because 4-Butoxy-3-chloro-5-methoxybenzoic acid is sparingly soluble in water, water-based cleaning will merely spread the contamination.
-
Dry Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (using methanol-dampened tissues) to capture dust without aerosolization.
-
Wet Spill (Solvent): Absorb with vermiculite or sand. Collect in a sealed hazardous waste container labeled "Halogenated Organic Solid/Liquid."
B. Exposure Response Logic
Immediate action is required to mitigate irritation or absorption.
Figure 2: Decision matrix for emergency exposure response.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow decarboxylation or oxidation, although room temperature is acceptable for short durations.
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The ether linkage (butoxy/methoxy) can be susceptible to slow autoxidation over years if exposed to light and air.
-
Compatibility: Keep separate from strong bases (NaOH, KOH) and strong oxidizers (Permanganates, Peroxides).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1817881, 4-butoxy-3-chloro-5-methoxybenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Structural Analogs of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide focuses on 4-butoxy-3-chloro-5-methoxybenzoic acid, a molecule with a unique substitution pattern that presents intriguing possibilities for analog development. We will delve into the synthetic strategies for this core compound and its derivatives, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential pharmacological applications. This document serves as a comprehensive resource, providing both theoretical insights and practical, step-by-step protocols to empower researchers in their quest for new drug candidates.
Introduction: The Versatile Benzoic Acid Scaffold
The benzoic acid framework is a privileged structure in drug discovery, found in a wide range of therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at target sites.[1] The specific substitutions on the phenyl ring dictate the molecule's physicochemical properties and, consequently, its pharmacological profile.
The core compound of this guide, 4-butoxy-3-chloro-5-methoxybenzoic acid (CAS No. 955-36-2), combines several key features: a lipophilic butoxy group, an electron-withdrawing chloro group, and an electron-donating methoxy group.[2] This unique combination of substituents creates a distinct electronic and steric environment, making its structural analogs a rich area for exploration in drug development. Understanding the interplay of these groups is paramount for designing new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.
The Core Moiety: A Physicochemical and Biological Profile
Chemical Structure:
-
IUPAC Name: 4-Butoxy-3-chloro-5-methoxybenzoic acid
-
Molecular Formula: C12H15ClO4
-
Molecular Weight: 258.70 g/mol [2]
The strategic placement of the butoxy, chloro, and methoxy groups influences the molecule's acidity, lipophilicity, and overall conformation. These factors are critical determinants of how the molecule will interact with biological targets. While specific biological activity for the parent compound is not extensively documented in publicly available literature, the activities of related substituted benzoic acids provide a roadmap for potential applications. For instance, various methoxybenzoic acid derivatives have been investigated for their roles as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs.[3][4]
Synthetic Strategies for 4-Butoxy-3-chloro-5-methoxybenzoic Acid and its Analogs
The synthesis of substituted benzoic acids can be approached through several well-established organic chemistry reactions. The following protocols provide a general framework for the synthesis of the core compound and can be adapted for the creation of its structural analogs.
General Synthetic Workflow
A common strategy for synthesizing compounds like 4-butoxy-3-chloro-5-methoxybenzoic acid involves the modification of a more readily available starting material, such as 3-methoxy-4-hydroxybenzoic acid. The workflow generally proceeds through esterification, alkylation (to introduce the butoxy group), and subsequent chlorination.
Caption: General synthetic workflow for 4-butoxy-3-chloro-5-methoxybenzoic acid.
Detailed Experimental Protocol: Synthesis of the Core Compound
This protocol is a representative synthesis adapted from methods for similar benzoic acid derivatives.[5]
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic acid
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (1.0 eq.) in methanol, add thionyl chloride (2.0 eq.) dropwise at room temperature.
-
Stir the mixture for 2 hours and then concentrate under reduced pressure.
-
Neutralize the resulting oil with a saturated aqueous sodium bicarbonate solution to a pH of 7-8.
-
Extract the product, methyl 4-hydroxy-3-methoxybenzoate, with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ester.
Step 2: Alkylation with 1-Bromobutane
-
Combine methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.), 1-bromobutane (1.2 eq.), and potassium carbonate (1.4 eq.) in dimethylformamide (DMF).
-
Heat the mixture at 70°C for 1 hour.
-
Cool the reaction to room temperature and pour it into ice water with stirring.
-
Collect the precipitated product, methyl 4-butoxy-3-methoxybenzoate, by filtration.
Step 3: Chlorination
-
Dissolve methyl 4-butoxy-3-methoxybenzoate (1.0 eq.) in a suitable solvent such as acetic acid.
-
Add N-chlorosuccinimide (NCS) (1.0 eq.) and stir the mixture, possibly with gentle heating, until the reaction is complete (monitored by TLC).[6]
-
Wash the mixture with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, methyl 4-butoxy-3-chloro-5-methoxybenzoate, with an organic solvent.
Step 4: Hydrolysis to the Final Acid
-
Dissolve the chlorinated ester (1.0 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (4.0 eq.) and reflux the mixture for 2-4 hours.[7]
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to a pH of 4 to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-butoxy-3-chloro-5-methoxybenzoic acid.
Structural Analogs and Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize its biological activity. For 4-butoxy-3-chloro-5-methoxybenzoic acid, analogs can be designed by altering each of the key substituents.
Key Areas for Modification:
-
The Butoxy Chain (R1): The length and branching of the alkoxy chain can be varied to modulate lipophilicity and steric interactions. Replacing it with other functional groups (e.g., ethers, amines) can also be explored.
-
The Chloro Group (R2): The halogen can be substituted with other halogens (F, Br, I) or with bioisosteres like a trifluoromethyl group to fine-tune electronic properties and metabolic stability.
-
The Methoxy Group (R3): This group can be altered to other alkoxy groups or replaced with electron-donating or -withdrawing groups to probe their effect on activity.
The following table summarizes hypothetical structural analogs and their predicted impact on properties, based on general principles of medicinal chemistry.[8][9]
| Analog | R1 (Position 4) | R2 (Position 3) | R3 (Position 5) | Predicted Impact on Properties |
| Core Compound | -O(CH₂)₃CH₃ | -Cl | -OCH₃ | Baseline |
| Analog 1 | -OCH(CH₃)₂ | -Cl | -OCH₃ | Increased steric bulk, potentially altered receptor binding. |
| Analog 2 | -O(CH₂)₃CH₃ | -F | -OCH₃ | Increased electronegativity, may enhance hydrogen bonding. |
| Analog 3 | -O(CH₂)₃CH₃ | -Br | -OCH₃ | Increased lipophilicity and size. |
| Analog 4 | -O(CH₂)₃CH₃ | -Cl | -OH | Introduction of a hydrogen bond donor, potential for new interactions. |
| Analog 5 | -O(CH₂)₃CH₃ | -Cl | -H | Removal of the methoxy group to assess its contribution. |
Structure-activity relationship studies on various benzoic acid derivatives have revealed key insights. For instance, in the context of α-amylase inhibition, the presence of a hydroxyl group at the 2-position was found to have a strong positive effect on activity, whereas methoxylation at the same position had a negative effect.[9] Similarly, studies on N-substituted benzamides as antiproliferative agents have shown that the type and position of substituents are critical for their efficacy.[8]
Pharmacological Evaluation and Potential Mechanisms of Action
While the specific targets of 4-butoxy-3-chloro-5-methoxybenzoic acid are not well-defined, its structural features suggest several potential areas for pharmacological investigation. Benzoic acid derivatives have been explored for a wide array of biological activities, including:
-
Anticancer Activity: Many substituted benzoic acids exhibit antiproliferative effects. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to induce apoptosis in breast cancer cell lines.[10] The mechanism often involves cell cycle arrest and the activation of apoptotic pathways.
-
Enzyme Inhibition: Benzoic acid derivatives are known to inhibit various enzymes. For instance, they have been studied as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as α-amylase inhibitors.[9][11]
-
Efflux Pump Inhibition: Some trimethoxybenzoic acid derivatives have shown potential as efflux pump inhibitors in bacteria, which could help in overcoming antibiotic resistance.[12]
Hypothetical Signaling Pathway
Based on the known activities of similar compounds, a potential mechanism of action could involve the modulation of key signaling pathways in cancer cells, such as the PI3K/AKT pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by a benzoic acid analog.
Protocol for In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation.[8]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoic acid analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
Future Directions and Conclusion
The 4-butoxy-3-chloro-5-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries, which can be screened against a wide range of biological targets.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with systematic variations in the butoxy, chloro, and methoxy positions.
-
Broad Biological Screening: Testing the synthesized compounds against a panel of cancer cell lines, enzymes, and microbial strains to identify lead candidates.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
By combining rational drug design, efficient synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked. This guide provides the foundational knowledge and practical tools necessary to embark on this exciting area of research.
References
- BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Imaga, N. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical and Clinical Research.
- BenchChem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
- Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules.
- Gomes, S., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals.
- Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters.
- Li, Q., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction....
- National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.
- BenchChem. (2023). Buy 4-Methoxybenzoic acid | 100-09-4.
- BenchChem. (n.d.). 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical.
-
Google Patents. (n.d.). CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
- Beijing Xinhengyan Technology Co., Ltd. (n.d.). 4-Butoxy-3-chloro-5-methoxybenzoic acid.
- PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Molecules. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
- PubMed. (n.d.). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
- Molecules. (2022). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways.
- PubChem. (n.d.). 4-Butoxybenzoic acid.
- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
- BenchChem. (n.d.). The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics.
- PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
- PubChemLite. (n.d.). 4-butoxybenzoic acid (C11H14O3).
- ResearchGate. (n.d.). Derivatives of 4-hydroxybenzoic acid and its methyl andn-butyl esters. Part I. Derivatives containing substituents in the 3 and 3:5 positions.
- Molecules. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. 4-Butoxy-3-chloro-5-methoxybenzoic acid - CAS:955-36-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]
- 4. srinichem.com [srinichem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guided Protocol for the Synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. We present a robust and efficient three-step synthetic pathway commencing from the commercially available starting material, 3-chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid). The described methodology is designed for reproducibility and scalability, incorporating detailed step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure successful execution by researchers in organic synthesis and drug discovery.
Introduction and Synthetic Strategy
Substituted benzoic acids are foundational scaffolds in medicinal chemistry. The specific substitution pattern of 4-Butoxy-3-chloro-5-methoxybenzoic acid, featuring a butoxy ether, a chloro group, and a methoxy group, offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding potential, making it a valuable building block for targeted molecular design.
The synthetic strategy outlined herein was chosen for its efficiency, high yields, and reliance on well-established, reliable chemical transformations. The pathway proceeds via three distinct stages:
-
Esterification: The carboxylic acid moiety of the starting material is first protected as a methyl ester. This is a critical step to prevent the acidic proton from interfering with the subsequent base-mediated etherification reaction. We employ a classic Fischer esterification, which is an acid-catalyzed equilibrium-driven process favored by the use of excess alcohol as the solvent.[1][2]
-
Williamson Ether Synthesis: The core butoxy group is introduced via the O-alkylation of the phenolic hydroxyl group. This reaction follows the SN2 mechanism of the Williamson ether synthesis, where the phenoxide, generated in situ by a mild base, acts as a nucleophile attacking the primary alkyl halide (1-bromobutane).[3][4]
-
Saponification (Hydrolysis): The final step involves the deprotection of the methyl ester via base-catalyzed hydrolysis to yield the target carboxylic acid. Subsequent acidification of the resulting carboxylate salt precipitates the final product.[5]
This linear synthesis is depicted in the workflow below.
Caption: Overall synthetic route for 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Handle corrosive reagents like sulfuric acid and sodium hydroxide, as well as the alkylating agent 1-bromobutane, with extreme care.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. It is recommended to use ACS grade or higher purity reagents.
| Reagent | Acronym | MW ( g/mol ) | Density (g/mL) | Purity |
| 3-Chloro-4-hydroxy-5-methoxybenzoic acid | - | 202.60 | - | ≥98% |
| Methanol | MeOH | 32.04 | 0.792 | ≥99.8% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 95-98% |
| 1-Bromobutane | BuBr | 137.02 | 1.276 | ≥99% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | - | ≥99% |
| N,N-Dimethylformamide | DMF | 73.09 | 0.944 | ≥99.8% |
| Sodium Hydroxide | NaOH | 40.00 | - | ≥97% |
| Hydrochloric Acid | HCl | 36.46 | 1.18 (37% aq.) | 37% |
| Ethyl Acetate | EtOAc | 88.11 | 0.902 | ≥99.5% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ≥99.5% |
| Brine (Saturated NaCl solution) | - | - | ~1.2 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ≥99.5% |
Step 1: Esterification to Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
Causality: The carboxylic acid is converted to a methyl ester to prevent its acidic proton from interfering with the basic conditions of the subsequent Williamson ether synthesis. Sulfuric acid acts as a catalyst for this Fischer esterification.[1] The reaction is driven to completion by using methanol as both a reagent and the solvent.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxy-5-methoxybenzoic acid (10.13 g, 50.0 mmol).
-
Add methanol (120 mL) to the flask and stir to suspend the solid.
-
Carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:EtOAc).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Transfer the residue to a 500 mL separatory funnel and dilute with ethyl acetate (150 mL) and deionized water (100 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize any remaining acid, followed by brine (1 x 75 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to off-white solid.[6] Expected yield: 90-95%.
Step 2: Williamson Ether Synthesis to Methyl 4-butoxy-3-chloro-5-methoxybenzoate
Causality: This step introduces the butoxy chain. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile.[7] DMF is an excellent polar aprotic solvent for this SN2 reaction, as it solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.[3]
Protocol:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine methyl 3-chloro-4-hydroxy-5-methoxybenzoate (9.75 g, 45.0 mmol), anhydrous potassium carbonate (12.44 g, 90.0 mmol, 2.0 eq), and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the suspension vigorously and add 1-bromobutane (7.3 mL, 67.5 mmol, 1.5 eq).
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a 500 mL separatory funnel and dilute with ethyl acetate (150 mL) and water (150 mL).
-
Separate the layers. Wash the organic layer with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude oil or solid, methyl 4-butoxy-3-chloro-5-methoxybenzoate, can be purified by column chromatography on silica gel if necessary. Expected yield: 85-92%.
Step 3: Saponification to 4-Butoxy-3-chloro-5-methoxybenzoic acid
Causality: The ester is hydrolyzed back to the carboxylic acid using a strong base (NaOH). The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification with a strong acid (HCl) protonates the sodium carboxylate salt, causing the final product to precipitate out of the aqueous solution due to its lower solubility.[8]
Protocol:
-
Dissolve the crude methyl 4-butoxy-3-chloro-5-methoxybenzoate (approx. 40 mmol) from the previous step in a mixture of methanol (80 mL) and water (40 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets (3.2 g, 80 mmol, 2.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
While stirring vigorously, slowly acidify the solution by adding 6M hydrochloric acid dropwise until the pH is approximately 2. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight to afford 4-Butoxy-3-chloro-5-methoxybenzoic acid as a white crystalline solid. Expected yield: 93-98%.
Caption: Detailed experimental workflow for the three-step synthesis.
Characterization of Final Product
The identity and purity of the synthesized 4-Butoxy-3-chloro-5-methoxybenzoic acid should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5-12.0 (s, 1H, COOH), 7.68 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 4.10 (t, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 1.85 (m, 2H, CH₂), 1.55 (m, 2H, CH₂), 0.98 (t, 3H, CH₃). Note: Carboxylic acid proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170.0 (COOH), 152.5, 148.0, 140.0, 125.0, 122.0, 108.0 (Ar-C), 74.0 (OCH₂), 56.5 (OCH₃), 31.0 (CH₂), 19.0 (CH₂), 13.8 (CH₃). |
| IR (ATR, cm⁻¹) | ~2500-3300 (broad, O-H stretch of COOH), ~2960 (C-H stretch, alkyl), ~1690 (C=O stretch), ~1600, 1470 (C=C stretch, aromatic), ~1250 (C-O stretch, ether). |
| Mass Spec. (ESI-) | m/z calculated for C₁₂H₁₄ClO₄⁻ [M-H]⁻: 257.06. Found: 257.1. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Esterification (Step 1) | Insufficient reaction time; Inactive catalyst; Water present in reagents/glassware. | Extend reflux time and monitor by TLC. Use fresh, concentrated H₂SO₄. Ensure all reagents and glassware are dry. |
| Low Yield in Etherification (Step 2) | Incomplete deprotonation; Inactive alkylating agent; Competing side reactions. | Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh 1-bromobutane. Maintain the reaction temperature at 80°C; higher temperatures may cause elimination or decomposition. Consider using a stronger base like Cs₂CO₃ if needed. |
| Incomplete Hydrolysis (Step 3) | Insufficient base or reaction time; Steric hindrance. | Increase the amount of NaOH to 2.5-3.0 equivalents. Extend the reflux time. Consider adding a co-solvent like THF to improve solubility if the ester is not fully dissolved. |
| Product is Oily/Difficult to Crystallize | Presence of impurities (e.g., unreacted starting material, solvent residue). | Purify the intermediate ester (Step 2 product) by column chromatography before hydrolysis. During final workup, ensure thorough washing and complete drying under vacuum. If it remains oily, attempt trituration with cold hexanes. |
References
- CN104151157A - Preparation method of methoxybenzoic acid.
- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid . MDPI. [Link]
- US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
Williamson Ether Synthesis . Utah Tech University. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Preparation of 3-methoxybenzoic acid . Sciencemadness.org. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate . PubChem. [Link]
- US5260475A - Esterification of hydroxybenzoic acids.
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media . ResearchGate. [Link]
-
Methyl 4-butoxy-3-methoxybenzoate . National Institutes of Health. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid . SAGE Journals. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents . Francis Academic Press. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures . OperaChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 6. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 4-butoxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Purification of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
Abstract
This document provides a comprehensive, field-tested guide for the purification of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a substituted aromatic carboxylic acid relevant in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure robust and reproducible results. We present a multi-step strategy beginning with a highly efficient acid-base extraction to remove neutral and basic impurities, followed by recrystallization for final polishing. This guide includes detailed, step-by-step methodologies for purification and subsequent purity verification using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower the user to adapt the protocol as needed, ensuring a self-validating system for achieving high-purity material.
Introduction and Compound Profile
4-Butoxy-3-chloro-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of the acidic carboxyl group, a lipophilic butoxy chain, and electron-donating/withdrawing chloro and methoxy groups gives the molecule a unique physicochemical profile. In any synthetic route, impurities such as unreacted starting materials, by-products, or residual catalysts are common.[1] Achieving high purity is critical for subsequent applications, particularly in drug development, where even trace impurities can have significant impacts on biological activity and safety.
The purification strategy detailed herein leverages the compound's primary acidic functional group, which allows for a highly selective separation from non-acidic contaminants through acid-base extraction.[2][3] This is followed by recrystallization, a powerful technique for purifying solid compounds based on differential solubility.[4][5]
Compound Properties: 4-Butoxy-3-chloro-5-methoxybenzoic acid
| Property | Value | Source/Comment |
| Chemical Structure | ![]() | Structure generated based on name. |
| Molecular Formula | C₁₂H₁₅ClO₄ | Calculated |
| Molecular Weight | 258.70 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Based on similar benzoic acid derivatives.[6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents (e.g., Hexane). Solubility in water is expected to be low but will increase significantly upon conversion to its carboxylate salt form with a base.[7] | General principles of solubility for substituted benzoic acids. |
| Acidity (pKa) | Estimated to be ~4. The carboxylic acid proton is the most acidic site. | The pKa of benzoic acid is ~4.2. Substituents will modulate this value. |
Overall Purification and Analysis Workflow
The recommended workflow is a two-stage purification process coupled with in-process and final quality control checks. This ensures both the removal of a broad range of impurities and the confirmation of the final product's identity and purity.
Caption: Overall workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is the most effective first step, as it selectively separates the acidic target compound from any neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble sodium salt (a carboxylate) by reacting it with a base.[8] This salt migrates to the aqueous phase, leaving non-acidic impurities behind in the organic phase. The pure acid is then recovered by re-acidification, which precipitates it from the aqueous solution.[2][9]
Caption: Step-by-step acid-base extraction workflow.
Methodology:
-
Dissolution: Dissolve the crude 4-Butoxy-3-chloro-5-methoxybenzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The aqueous layer will typically be the bottom layer if using DCM, and the top layer if using a less dense solvent like ethyl acetate.
-
Collection: Carefully drain the aqueous layer into a clean Erlenmeyer flask. For maximum recovery, perform a second extraction on the remaining organic layer with a fresh portion of 5% NaHCO₃ solution and combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). A white precipitate of the purified carboxylic acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is used to remove impurities that may have been co-extracted or are structurally very similar to the target compound. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[10] As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[4][7]
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For 4-Butoxy-3-chloro-5-methoxybenzoic acid, an ethanol/water or isopropanol/water mixture is a good starting point.
Methodology:
-
Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Saturation: To the hot solution, add the anti-solvent (e.g., deionized water) dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.
-
Re-solubilization: Add a few more drops of the hot primary solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual mother liquor.
-
Drying: Dry the final purified crystals under high vacuum to remove all traces of solvent.
Purity Assessment and Characterization
It is essential to verify the purity and confirm the identity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method used to assess the number of components in a sample and to monitor the progress of a purification.[12] For carboxylic acids, which can interact strongly with the acidic silica gel stationary phase, adding a small amount of acid to the mobile phase is critical to prevent spot tailing and achieve sharp, well-defined spots.[13]
TLC Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard, versatile stationary phase. |
| Mobile Phase | 70:30:1 Hexane : Ethyl Acetate : Acetic Acid | The acetic acid suppresses the ionization of the carboxylic acid, reducing tailing.[13] Adjust solvent ratio for optimal R_f. |
| Visualization | UV light (254 nm) | The aromatic ring will absorb UV light, appearing as a dark spot.[14] |
| Expected R_f | ~0.3 - 0.5 | This provides good separation from baseline and solvent front. |
Procedure:
-
Dissolve a tiny amount of the crude and purified material in separate vials using ethyl acetate.
-
Spot both samples onto a TLC plate and elute with the prepared mobile phase.
-
A pure sample should show a single, well-defined spot. Compare the R_f value of the purified product to the main spot in the crude material.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity. A reversed-phase method is standard for analyzing aromatic carboxylic acids.[15][16]
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, ramp to 95% B over 10 min, hold for 2 min, return to 60% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 233 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile:Water |
Analysis: A successful purification should yield a chromatogram with a single major peak, with a purity calculated by area percentage of >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural confirmation. The ¹H and ¹³C NMR spectra will provide a unique fingerprint for the molecule.[17][18]
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the methoxy group protons, the butoxy chain protons, and a broad singlet for the carboxylic acid proton far downfield (>10 ppm).[19]
-
¹³C NMR: Expect distinct signals for each of the 12 carbons in the unique chemical environments of the molecule.[18]
The absence of signals corresponding to impurities in both spectra is a strong indicator of high purity.
Melting Point
A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimentally determined melting point of the purified product to the literature value, if available.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents and reagents in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Emulsion during extraction | Vigorous shaking; solutions are too concentrated. | Allow the funnel to stand for a longer period. Add a small amount of brine (saturated aq. NaCl) to break the emulsion. |
| No precipitate upon acidification | Not enough acid added; product is too soluble in water. | Check pH and add more acid if necessary. If still no precipitate, extract the acidified aqueous solution with ethyl acetate, then dry and evaporate the organic layer. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound; cooling too rapidly. | Use a lower-boiling solvent system. Ensure the solution is not supersaturated before cooling. |
| Low recovery after recrystallization | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is pre-heated. |
| Tailing on TLC plate | Compound is acidic and interacting with silica. | Add 0.5-1% acetic or formic acid to the eluent mixture.[13] |
References
-
AQA (2015). A-level Chemistry 7405 Specification. [Link]
-
Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents (2000). CN1251833A - Process for preparing substituted benzoic acid.
-
Biotage (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
ResearchGate (2018). TLC tailing and carboxylic acid?. [Link]
-
The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
UST Journals (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. [Link]
-
PubMed (1993). Chromatographic separations of aromatic carboxylic acids. [Link]
-
Brahmayya, M., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]
-
MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]
-
University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]
-
Operachem (2024). TLC-Thin Layer Chromatography. [Link]
-
University of Toronto. Acid and Base Extraction. [Link]
- Google Patents (2014).
-
SIELC Technologies. Benzoic Acid. [Link]
-
Chemistry LibreTexts (2022). Acid-Base Extraction. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Reddit (r/OrganicChemistry). carboxylic acid TLC. [Link]
-
Reddit (r/chemistry). Column chromatography of carboxylic acids?. [Link]
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
-
YouTube (2024). The Recrystallization of Impure Benzoic Acid Lab. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
European Patent Office (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
-
YouTube (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]
-
Confluence - Engineering Ideas Clinic. Acid and Base Extraction. [Link]
- Google Patents (1978).
-
PharmaCompass. 5-Chloro-2-methoxybenzoic acid. [Link]
-
The Good Scents Company. ortho-anisic acid. [Link]
-
National Bureau of Standards (1949). Preparation of benzoic acid of high purity. [Link]
Sources
- 1. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. ortho-anisic acid, 579-75-9 [thegoodscentscompany.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. magritek.com [magritek.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. researchgate.net [researchgate.net]
- 14. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 15. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.mit.edu [web.mit.edu]
- 18. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
crystallization techniques for 4-Butoxy-3-chloro-5-methoxybenzoic acid
Application Note: Advanced Crystallization Protocols for 4-Butoxy-3-chloro-5-methoxybenzoic acid
Executive Summary & Chemical Context
This guide details the crystallization and purification strategies for 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2). As a densely substituted benzoic acid derivative, this molecule presents specific challenges, including a tendency for "oiling out" due to the lipophilic butoxy tail and potential polymorphism arising from the conformational flexibility of the alkoxy chains.
Target Audience: Process Chemists and Formulation Scientists. Goal: Achieve >99.5% HPLC purity, controlled Particle Size Distribution (PSD), and stable polymorph isolation.
Chemical Profile:
-
Molecular Weight: 258.69 g/mol
-
Acidity (Predicted): pKa ~3.8–4.2 (COOH group)
-
Solubility Characteristics:
-
High Solubility: Toluene, Ethyl Acetate, THF, Ethanol (Hot).
-
Low Solubility: Water (Acidic), n-Heptane, Cyclohexane.
-
pH Dependent: Soluble in aqueous alkali (pH > 8).
-
Physicochemical Profiling & Solvent Selection
Before initiating batch crystallization, the solubility landscape must be mapped to avoid yield loss or poor impurity rejection.
Table 1: Solvent Screening Matrix (Thermodynamic Solubility)
| Solvent System | Solubility (25°C) | Solubility (70°C) | Classification | Application |
| Toluene | Moderate (~20 mg/mL) | High (>150 mg/mL) | Primary Solvent | Cooling Crystallization (High Purity) |
| Ethanol/Water (80:20) | High | Very High | Solvent/Anti-solvent | Particle Size Control |
| Ethyl Acetate | High | Very High | Solvent | Initial dissolution (requires anti-solvent) |
| Water (pH 10) | High (>200 mg/mL) | N/A | Reactive Solvent | Impurity Purge (Inorganic salts) |
| n-Heptane | Insoluble | Low | Anti-solvent | Yield enhancement |
Process Insight: The 4-butoxy chain imparts significant lipophilicity. Unlike simple benzoic acids, this molecule may form liquid crystalline mesophases or "oils" if cooled too rapidly from non-polar solvents. Toluene is the preferred solvent for purification as it effectively solubilizes lipophilic impurities while allowing the target acid to crystallize upon cooling.
Detailed Experimental Protocols
Protocol A: Reactive Crystallization (pH-Swing)
Best for: Crude isolation from synthesis reaction mixtures and removal of inorganic salts.
Mechanism: This method utilizes the carboxylic acid functionality.[1] The molecule is dissolved as a benzoate salt (soluble) and precipitated as the free acid (insoluble) by pH adjustment.
Step-by-Step Workflow:
-
Dissolution: Suspend crude 4-Butoxy-3-chloro-5-methoxybenzoic acid in 5 volumes of Water .
-
Salt Formation: Slowly add 30% NaOH solution while stirring until pH reaches 10–11. The solid should dissolve completely.
-
Checkpoint: If solids remain, filter the solution to remove non-acidic organic impurities (e.g., unreacted alkyl halides).
-
-
Precipitation:
-
Cool the solution to 20°C .
-
Slowly dose 6N HCl over 60 minutes.
-
Critical Step: Stop acid addition at pH 5.0 to induce nucleation (hazing). Hold for 30 minutes to allow crystal growth.
-
Resume acid addition until pH reaches 1.0–2.0.
-
-
Isolation: Filter the slurry immediately. Wash the cake with 2 volumes of acidic water (pH 2) followed by 2 volumes of n-Heptane (to remove residual surface organics).
-
Drying: Vacuum dry at 50°C.
Protocol B: Controlled Cooling Crystallization (Polymorph Control)
Best for: Final API grade purification, rejection of regioisomers, and maximizing bulk density.
Rationale: Toluene provides a steep solubility curve, enabling high recovery yields while keeping related substances (like 3-chloro-5-methoxy-4-hydroxybenzoic acid) in solution.
Step-by-Step Workflow:
-
Charge: Load 100 g of dried crude material into a jacketed reactor.
-
Dissolution: Add 8 volumes (800 mL) of Toluene . Heat to 85°C (reflux). Ensure complete dissolution.
-
Clarification: Perform a hot filtration (if necessary) to remove insolubles.
-
Seeding (Critical):
-
Cool the solution to 70°C (just above the metastable limit).
-
Add 0.5 wt% seed crystals (pure 4-Butoxy-3-chloro-5-methoxybenzoic acid).
-
Hold: Agitate isothermally at 70°C for 60 minutes. This "healing" phase prevents secondary nucleation and ensures uniform growth.
-
-
Cooling Ramp:
-
Cool from 70°C to 20°C at a rate of 0.2°C/min .
-
Note: Slow cooling prevents oiling out (liquid-liquid phase separation).
-
-
Anti-solvent Addition (Optional for Yield): Once at 20°C, slowly add 2 volumes of n-Heptane over 2 hours.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold Toluene/Heptane (1:1 mixture).
Process Visualization
The following diagram illustrates the decision matrix and workflow for purifying this intermediate, highlighting the critical control points (CCPs).
Caption: Decision tree for selecting between pH-swing isolation and Toluene cooling crystallization based on impurity profile.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent too polar. | Reduce cooling rate to <0.5°C/min. Increase seed load to 1%. Switch to Toluene/Heptane system. |
| Low Yield | High solubility in mother liquor. | Lower final temperature to 0°C. Add n-Heptane as anti-solvent at the end of the cooling ramp. |
| Agglomeration | Agitation speed too low; Fast nucleation. | Increase impeller tip speed. Implement a "temperature cycling" loop (heat/cool) to ripen crystals. |
| Color Retention | Oxidized phenolic impurities. | Treat the hot Toluene solution with activated carbon (Type C) for 30 mins before filtration. |
Analytical Validation
To ensure the protocol is self-validating, perform the following checks:
-
HPLC Purity: Monitor the removal of the des-butyl impurity (3-chloro-5-methoxy-4-hydroxybenzoic acid).
-
X-Ray Powder Diffraction (XRPD): Compare the pattern of the isolated solid against the seed material to confirm polymorph stability.
-
DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (expected range ~140–160°C, dependent on exact polymorph). A broad peak indicates amorphous content or impurity.
References
-
ChemicalBook. (2024). 4-BUTOXY-3-CHLORO-5-METHOXYBENZOIC ACID Product Properties and CAS 955-36-2 Data. Retrieved from
-
PubChem. (2024).[2] 4-Butoxy-3-chloro-5-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from
-
Kitamura, M., & Nakai, T. (2020).[3] Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan. (General principles of chlorobenzoic acid crystallization).
-
Sigma-Aldrich. (2024). General Protocols for Recrystallization of Benzoic Acid Derivatives. Retrieved from [4]
Sources
Navigating the Preclinical Path: A Detailed Guide to the In Vivo Formulation of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, a primary one being the successful formulation for in vivo evaluation. This guide provides a comprehensive, experience-driven framework for the formulation of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a compound of interest in various therapeutic areas. We will delve into the critical physicochemical properties, rational formulation strategies, detailed protocols, and the design of robust in vivo studies, all while emphasizing scientific integrity and reproducibility.
Foundational Knowledge: Understanding the Molecule
Before any formulation can be rationally designed, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. 4-Butoxy-3-chloro-5-methoxybenzoic acid is a derivative of benzoic acid.[1][2] While specific data for this exact molecule is scarce in public literature, we can infer its likely properties based on its structural motifs and related compounds.
Table 1: Predicted Physicochemical Properties of 4-Butoxy-3-chloro-5-methoxybenzoic acid
| Property | Predicted Characteristic | Rationale and Implications for Formulation |
| Molecular Weight | ~258.69 g/mol | A moderate molecular weight, which generally does not pose significant hurdles for formulation. |
| Structure | A substituted benzoic acid with butoxy, chloro, and methoxy groups. | The carboxylic acid group offers a handle for pH-dependent solubility. The butoxy and chloro groups increase lipophilicity, likely leading to poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low. | The non-polar butoxy and chloro groups will likely dominate, making it a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[3] This is the primary challenge to overcome for in vivo studies. |
| pKa | Estimated to be around 4-5. | The carboxylic acid moiety will be ionized at pH values above its pKa, leading to increased solubility in neutral to alkaline conditions. This is a key principle to exploit in formulation. |
| LogP | Predicted to be high. | The high lipophilicity suggests good membrane permeability but poor dissolution in the aqueous environment of the gastrointestinal tract or bloodstream. |
| Melting Point | Likely a solid at room temperature. | Similar substituted benzoic acids have melting points well above room temperature.[4] |
The predicted low aqueous solubility is the central hurdle. Therefore, our formulation strategies must focus on enhancing the dissolution and apparent solubility of the compound to achieve adequate systemic exposure in animal models.[3][5][6]
Strategic Formulation Approaches for Poorly Soluble Compounds
Given the anticipated low solubility, several strategies can be employed. The choice of the final formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the specific animal model.
pH Adjustment
Leveraging the carboxylic acid group, we can increase solubility by preparing a salt form. By dissolving the compound in a basic solution, we can deprotonate the carboxylic acid, forming a more water-soluble carboxylate salt.
-
Causality: The ionization of the carboxylic acid group introduces a charge, which significantly improves its interaction with polar water molecules, thereby increasing solubility.
-
Trustworthiness: This is a well-established and straightforward method for acidic compounds. However, one must consider the potential for precipitation upon administration, especially if the formulation is introduced into a lower pH environment (e.g., the stomach).
Co-solvents
Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous vehicle.[3]
-
Expertise & Experience: Common co-solvents for in vivo studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[7][8][9] Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent but should be used with caution and at low final concentrations due to potential toxicity.[9] The selection and proportion of co-solvents must be carefully optimized to maximize solubility while minimizing toxicity.
-
Trustworthiness: A vehicle toxicity study in the chosen animal model is essential before proceeding with the main experiment to ensure the co-solvent system itself does not elicit biological effects.
Surfactant-based Systems
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.
-
Expertise & Experience: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used in preclinical formulations.[8][10] They can be used alone or in combination with co-solvents. The concentration of surfactants must be carefully controlled to avoid hemolysis and other toxicities, particularly for intravenous administration.
-
Trustworthiness: The potential for hypersensitivity reactions with certain surfactants (e.g., Cremophor® EL) should be considered.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8]
-
Expertise & Experience: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native cyclodextrins.[3][8]
-
Trustworthiness: The stoichiometry of the drug-cyclodextrin complex and the binding constant will determine the extent of solubility enhancement.
Detailed Experimental Protocols
The following protocols provide a starting point for developing a suitable formulation for 4-Butoxy-3-chloro-5-methoxybenzoic acid. All procedures should be performed in a clean, controlled laboratory environment.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of 4-Butoxy-3-chloro-5-methoxybenzoic acid in various biocompatible vehicles.
Materials:
-
4-Butoxy-3-chloro-5-methoxybenzoic acid
-
A selection of solvents and co-solvents (e.g., Water, Saline, PEG 400, Propylene Glycol, Ethanol, DMSO)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Cyclodextrins (e.g., HP-β-CD)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC with a suitable column and UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Butoxy-3-chloro-5-methoxybenzoic acid to a series of vials containing a known volume of each test vehicle.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the compound to accurately quantify the solubility.
-
Data Presentation:
Table 2: Example Solubility Screening Data
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| 0.9% Saline | < 0.1 | Insoluble |
| PEG 400 | > 50 | Freely soluble |
| Propylene Glycol | 20-30 | Soluble |
| Ethanol | > 50 | Freely soluble |
| 10% DMSO in Saline | 5-10 | Moderately soluble |
| 5% Tween® 80 in Water | 1-5 | Slightly soluble |
| 20% HP-β-CD in Water | 5-10 | Moderately soluble |
Protocol 2: Formulation Development for Oral Administration
Objective: To prepare a stable solution or suspension of 4-Butoxy-3-chloro-5-methoxybenzoic acid suitable for oral gavage in rodents.
Rationale: For oral administration, a simple co-solvent system is often sufficient and preferred for ease of preparation. A target concentration will depend on the required dose and the dosing volume for the animal model (typically 5-10 mL/kg for rats and mice).
Example Formulation (Target Concentration: 10 mg/mL):
Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water
Procedure:
-
Weigh the required amount of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
-
In a separate container, add the DMSO and vortex to dissolve the compound completely.
-
Add the PEG 400 and vortex until a homogenous solution is formed.
-
Slowly add the water while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
If necessary, gently warm the solution to aid in dissolution, but be mindful of potential degradation.
-
Perform a short-term stability check by leaving the formulation at room temperature and 4°C for 24 hours and observing for any changes.
Protocol 3: Formulation Development for Intravenous Administration
Objective: To prepare a sterile, clear, and isotonic solution of 4-Butoxy-3-chloro-5-methoxybenzoic acid for intravenous injection.
Rationale: Intravenous formulations have much stricter requirements. They must be sterile, free of particulates, and have a pH and osmolality compatible with blood. A cyclodextrin-based formulation is often a good choice to avoid the use of potentially irritating co-solvents and surfactants at high concentrations.
Example Formulation (Target Concentration: 2 mg/mL):
Vehicle Composition: 20% w/v SBE-β-CD in Water for Injection (WFI)
Procedure:
-
Prepare the 20% SBE-β-CD solution by dissolving the required amount of SBE-β-CD in WFI.
-
Slowly add the 4-Butoxy-3-chloro-5-methoxybenzoic acid to the cyclodextrin solution while stirring.
-
Continue stirring until the compound is completely dissolved. Gentle heating may be applied if necessary.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the final formulation for clarity and the absence of particulates.
-
Measure the pH and osmolality of the final formulation to ensure they are within an acceptable physiological range.
In Vivo Study Design: A Validating System
A well-designed in vivo study is crucial to evaluate the pharmacokinetic and pharmacodynamic properties of the formulated compound.
Animal Model Selection
The choice of animal model (e.g., mouse, rat, dog) will depend on the specific research question and the therapeutic area. The species should be relevant to the disease being studied and have a metabolic profile that is reasonably predictive of humans.
Dosing and Administration
-
Route of Administration: This will be determined by the therapeutic goal. Oral administration is common for assessing oral bioavailability, while intravenous administration is used to determine systemic clearance and volume of distribution.
-
Dose Selection: Dose levels should be chosen based on in vitro potency and any available toxicology data. A dose-ranging study is often performed initially.
-
Dosing Volume: Adhere to established guidelines for dosing volumes for the chosen species and route of administration to avoid adverse effects.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints
-
PK Sampling: Blood samples should be collected at appropriate time points to adequately define the concentration-time profile of the drug.
-
PD Readouts: The pharmacodynamic effects of the compound should be measured using relevant biomarkers or functional assays.
Stability Testing: Ensuring Formulation Integrity
Stability testing is a critical component of formulation development to ensure that the compound remains stable in the chosen vehicle under the intended storage and use conditions.[11][12]
Protocol 4: Short-Term Stability Assessment
Objective: To evaluate the stability of the final formulation under typical short-term storage and handling conditions.
Procedure:
-
Prepare the final formulation as described in the protocols above.
-
Divide the formulation into several aliquots.
-
Store the aliquots at different conditions (e.g., room temperature, 4°C, and -20°C).
-
At various time points (e.g., 0, 4, 8, 24, and 48 hours), analyze an aliquot for:
-
Visual Appearance: Check for any signs of precipitation, color change, or phase separation.
-
Concentration: Quantify the concentration of the active compound using a validated analytical method (e.g., HPLC) to check for degradation.
-
pH: For aqueous formulations, monitor for any significant changes in pH.
-
Data Presentation:
Table 3: Example Short-Term Stability Data
| Time (hours) | Storage Condition | Visual Appearance | Concentration (% of Initial) |
| 0 | - | Clear, colorless solution | 100% |
| 24 | Room Temperature | Clear, colorless solution | 99.5% |
| 24 | 4°C | Clear, colorless solution | 100.2% |
| 48 | Room Temperature | Clear, colorless solution | 99.1% |
| 48 | 4°C | Clear, colorless solution | 99.8% |
Visualization of the Formulation and In Vivo Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for formulation development and in vivo evaluation.
Troubleshooting Common Formulation Challenges
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution or administration | The drug concentration exceeds its solubility in the final medium (e.g., blood, gastrointestinal fluid). | - Reduce the concentration of the dosing solution. \n - Use a more robust solubilization technique (e.g., cyclodextrins, micelles). \n - For oral dosing, consider a suspension formulation. |
| Phase separation of the formulation | Immiscibility of the components, especially with changes in temperature. | - Optimize the ratio of co-solvents and aqueous components. \n - Add a surfactant to improve miscibility. |
| Toxicity or adverse events in animals | The vehicle itself may be causing toxicity. | - Conduct a vehicle-only toxicity study. \n - Reduce the concentration of potentially toxic excipients (e.g., DMSO, certain surfactants). \n - Explore alternative, more biocompatible excipients. |
| Compound degradation in the formulation | Chemical instability of the API in the chosen vehicle (e.g., hydrolysis, oxidation). | - Adjust the pH of the formulation to a range where the compound is more stable. \n - Add antioxidants or chelating agents if oxidation is suspected. \n - Store the formulation under protective conditions (e.g., protected from light, at a lower temperature). |
Conclusion
The successful in vivo evaluation of 4-Butoxy-3-chloro-5-methoxybenzoic acid hinges on the development of a stable and biocompatible formulation that can deliver the compound to the target site at a sufficient concentration. By systematically evaluating its physicochemical properties, exploring various solubilization strategies, and adhering to rigorous protocols for preparation and stability testing, researchers can overcome the challenges posed by its predicted poor aqueous solubility. This guide provides a robust framework to navigate the complexities of preclinical formulation, ultimately enabling a more accurate and reliable assessment of the therapeutic potential of this and other promising new chemical entities.
References
-
PubChem. 4-Chloro-3-methoxybenzoic acid. Available from: [Link]
-
Gong, W., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2897-2916. Available from: [Link]
-
Maes, J., et al. (2018). Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae. PLoS One, 13(10), e0205412. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]
-
Al-mahallawi, A. M., et al. (2025). Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Drug Development and Industrial Pharmacy, 51(1), 1-12. Available from: [Link]
- Ahuja, S., & Scypinski, S. (Eds.). (2011). Handbook of modern pharmaceutical analysis. Academic press.
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
MDPI. Making Bioactive Chitosan Films via Methylimidazole Functionalization: Antimicrobial and Antioxidant Enhancement. Available from: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PharmTech. Excipients for Parenterals. Available from: [Link]
-
QbD Group. The Importance of Stability Testing in Pharmaceutical Development. Available from: [Link]
-
ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
Colorcon. What Are Excipients? 9 Common Examples. Available from: [Link]
-
National Institutes of Health. Drug Stability: ICH versus Accelerated Predictive Stability Studies. Available from: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
U.S. Food and Drug Administration. In-Use Stability Studies and Associated Labeling Statements for Multiple-Dose Injectable Animal Drug Products Guidance for Industry. Available from: [Link]
-
ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available from: [Link]
-
ResearchGate. Solubilizing Excipients in Oral and Injectable Formulations | Request PDF. Available from: [Link]
-
U.S. Food and Drug Administration. Residual Solvents in New Veterinary Medicinal Products, Active Substances and Excipients (Revision 2). Available from: [Link]
- A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. (2020). Journal of Critical Reviews, 7(12), 1483-1488.
-
CPT Labs. Stability Testing Of Drug Products In The US 2021. Available from: [Link]
-
Pharmlabs. Excipients. Available from: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ossila.com [ossila.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 14 organic solvents and carriers for screening applications in zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. qbdgroup.com [qbdgroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Butoxy-3-chloro-5-methoxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Butoxy-3-chloro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this polysubstituted benzoic acid derivative. Here, we will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols to ensure reproducible and high-yield results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Q1: What is the most common synthetic route for 4-Butoxy-3-chloro-5-methoxybenzoic acid?
The most prevalent and efficient method for synthesizing 4-Butoxy-3-chloro-5-methoxybenzoic acid is a two-step process. It begins with the Williamson ether synthesis to introduce the butoxy group, followed by the hydrolysis of an ester or nitrile to yield the final carboxylic acid. The typical starting material is a derivative of 3-chloro-4-hydroxy-5-methoxybenzoic acid.
Q2: Why is the Williamson ether synthesis the preferred method for the butylation step?
The Williamson ether synthesis is favored due to its reliability and versatility in forming ethers from an alkoxide and an alkyl halide.[1][2][3] This SN2 reaction allows for the straightforward introduction of the butyl group onto the phenolic oxygen of the starting material.[1][2]
Q3: What are the critical parameters to control during the Williamson ether synthesis for this specific molecule?
Key parameters to control include the choice of base, solvent, temperature, and the nature of the butylating agent. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal for promoting the SN2 reaction. The temperature should be carefully monitored to prevent side reactions like elimination.
Q4: What are the expected challenges in the synthesis and purification of 4-Butoxy-3-chloro-5-methoxybenzoic acid?
Common challenges include incomplete reaction during the butylation step, potential side reactions such as C-alkylation, and difficulties in purifying the final product from unreacted starting materials and byproducts. The presence of multiple functional groups on the aromatic ring can also influence reactivity and lead to unexpected outcomes.[4][5]
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based troubleshooting guide for specific issues that may arise during your experiments.
Issue 1: Low Yield of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
Q: My overall yield is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the potential issues by reaction step:
-
Inefficient Butylation (Williamson Ether Synthesis):
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Ensure you are using a sufficient excess of a suitable base (e.g., K2CO3, Cs2CO3). The strength of the base is crucial; while strong bases like NaH can be used, they may increase the risk of side reactions.
-
Poor Leaving Group on the Butylating Agent: 1-Bromobutane or 1-iodobutane are excellent choices as they have good leaving groups. Using 1-chlorobutane will require more forcing conditions (higher temperatures, longer reaction times) and may lead to lower yields.
-
Suboptimal Solvent: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base, leaving the anion more nucleophilic. Protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the E2 elimination of the alkyl halide, forming butene, especially with secondary or tertiary alkyl halides.[2] A systematic optimization of temperature (e.g., 60-80 °C) and reaction time (monitoring by TLC or LC-MS) is recommended.
-
-
Inefficient Hydrolysis:
-
Incomplete Conversion: If your precursor is an ester (e.g., methyl 4-butoxy-3-chloro-5-methoxybenzoate), ensure complete saponification by using a sufficient excess of a strong base like NaOH or KOH in a suitable solvent mixture (e.g., methanol/water). Refluxing for an adequate period is typically necessary.
-
Precipitation of the Carboxylate Salt: The sodium or potassium salt of the carboxylic acid may precipitate out of the reaction mixture, hindering further reaction. Adding more solvent or a co-solvent can help maintain a homogeneous solution.
-
Issue 2: Presence of Impurities in the Final Product
Q: I am observing significant impurities in my final product by NMR and LC-MS. What are the likely side products and how can I minimize them?
A: The formation of impurities is a common challenge. Here are some likely culprits and mitigation strategies:
-
Unreacted Starting Material (3-chloro-4-hydroxy-5-methoxybenzoic acid derivative): This indicates an incomplete butylation reaction. Refer to the troubleshooting points for low yield in the butylation step. Increasing the equivalents of the butylating agent and base, or extending the reaction time, can help drive the reaction to completion.
-
C-Alkylation Products: While O-alkylation is the desired pathway, some C-alkylation on the aromatic ring can occur, especially with highly reactive alkylating agents or under certain conditions.[2] Using a less reactive alkylating agent and a milder base can favor O-alkylation. Friedel-Crafts type alkylation can also be a side reaction if acidic conditions are inadvertently generated.[6][7]
-
Dialkylation Products: If there are other nucleophilic sites in the starting material, dialkylation can be a problem. However, for the typical starting materials in this synthesis, this is less common.
-
Products of Side Chain Oxidation: If harsh oxidizing conditions are present at any stage, oxidation of the butyl group could occur, though this is less likely under standard Williamson ether and hydrolysis conditions.[8]
To minimize impurities:
-
Inert Atmosphere: Conduct the Williamson ether synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide intermediate.
-
Purification of Intermediates: Purify the butylated intermediate before proceeding to the hydrolysis step. This will remove any unreacted starting material and butylation byproducts, simplifying the final purification.
-
Careful Workup: During the workup of the hydrolysis step, ensure the pH is adjusted correctly to fully protonate the carboxylate and precipitate the desired carboxylic acid. Acidifying to a pH of around 2-3 is typically sufficient.[9]
Issue 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure solid product. What purification techniques are most effective?
A: Isolating a pure solid product can be challenging. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid.[10] A suitable solvent system needs to be identified through small-scale solubility tests. Common solvents for recrystallizing benzoic acid derivatives include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[10]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from less polar impurities. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Acid-Base Extraction: An acid-base extraction during the workup can be a powerful purification step. After hydrolysis, the aqueous basic solution containing the carboxylate salt can be washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[11]
Section 3: Optimized Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Protocol 1: Synthesis of Methyl 4-Butoxy-3-chloro-5-methoxybenzoate
This protocol details the Williamson ether synthesis starting from methyl 3-chloro-4-hydroxy-5-methoxybenzoate.
Materials:
-
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate
-
Potassium carbonate (K2CO3), anhydrous
-
1-Bromobutane
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-chloro-4-hydroxy-5-methoxybenzoate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere (N2 or Ar).
-
Add 1-bromobutane (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 4-butoxy-3-chloro-5-methoxybenzoate.
Protocol 2: Hydrolysis to 4-Butoxy-3-chloro-5-methoxybenzoic Acid
This protocol describes the saponification of the methyl ester intermediate.
Materials:
-
Methyl 4-butoxy-3-chloro-5-methoxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve methyl 4-butoxy-3-chloro-5-methoxybenzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 4-butoxy-3-chloro-5-methoxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 4: Data Presentation and Visualization
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 (1.5) | Acetone | Reflux | 24 | 65 |
| 2 | K2CO3 (2.0) | DMF | 70 | 16 | 88 |
| 3 | Cs2CO3 (1.5) | Acetonitrile | 80 | 12 | 92 |
| 4 | NaH (1.2) | THF | 60 | 8 | 85 |
Yields refer to the isolated yield of the butylated ester intermediate after chromatography.
Diagrams
Caption: Synthetic workflow for 4-Butoxy-3-chloro-5-methoxybenzoic acid.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- Google Patents. (1982). Process for the preparation of 3-hydroxybenzoic acid. US4354038A.
-
MDPI. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
- Google Patents. (2014). Preparation method of methoxybenzoic acid. CN104151157A.
- Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
-
PMC - NIH. (2014). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Polyimides in the Melt of Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The challenges of controlling polymer synthesis at the molecular and macromolecular level. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Retrieved from [Link]
-
SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. (1976). Butylated, α-methyl styrenated phenolic antioxidants for polymers. US3989665A.
-
Beilstein-Institut. (2020). Progress and challenges in the synthesis of sequence controlled polysaccharides. Retrieved from [Link]
- Google Patents. (2005). Process for preparing 4-tert-butoxy-chlorobenzene. CN1603293A.
-
ChemRxiv. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
Chemistry Research Journal. (2022). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. francis-press.com [francis-press.com]
- 4. The challenges of controlling polymer synthesis at the molecular and macromolecular level - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4-Butoxy-3-chloro-5-methoxybenzoic acid in solution
Document ID: TSC-BCMBA-2026-02-A Version: 1.0 Last Updated: February 1, 2026
Introduction: A Guide to Ensuring Experimental Integrity
Welcome to the technical support guide for 4-Butoxy-3-chloro-5-methoxybenzoic acid. This molecule, with its unique substitution pattern, is a valuable building block in pharmaceutical and materials science research.[1] However, its multifunctional nature presents specific challenges regarding its stability in solution. Inconsistent results, loss of activity, or the appearance of unknown impurities can often be traced back to the degradation of the parent compound during storage or experimentation.
This guide is designed to provide you, our fellow researchers and developers, with the field-proven insights and actionable protocols necessary to mitigate these risks. By understanding the underlying chemical principles that govern its stability, you can ensure the accuracy, reproducibility, and integrity of your results. We will explore the primary factors influencing its stability—pH, temperature, and light—and provide robust troubleshooting strategies and validation protocols.
Section 1: Core Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for predicting its behavior in various experimental setups.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₅ClO₄ | PubChem CID: 1817881[2] |
| Molecular Weight | 258.70 g/mol | PubChem CID: 1817881[2] |
| Predicted XlogP | 3.3 | PubChem CID: 1817881[2] |
| Estimated pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa 4.2) and the electronic effects of substituents. The electron-withdrawing chloro group tends to increase acidity.[3] |
| Appearance | White to off-white solid | Typical for substituted benzoic acids. |
| General Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF, Ethanol, Methanol). Solubility in aqueous buffers is highly pH-dependent. | Based on general principles for benzoic acid derivatives. |
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions our team encounters regarding the handling of 4-Butoxy-3-chloro-5-methoxybenzoic acid.
FAQ 1: What are the primary factors that can cause my compound to degrade in solution?
There are three main environmental factors you must control: pH, Temperature, and Light. Each of these can initiate distinct degradation pathways that will compromise your sample's integrity. The choice of solvent can also play a role, particularly in its interaction with these primary factors.[4]
FAQ 2: I've observed precipitation when adding my DMSO stock solution to an aqueous buffer. Why is this happening and how can I fix it?
This is a classic solubility issue related to pH. Your compound is a carboxylic acid with an estimated pKa around 4.0-4.5.
-
The Cause: In its protonated (acidic) form (at pH < pKa), the compound is significantly less water-soluble and will precipitate out of aqueous solutions. In its deprotonated (carboxylate salt) form (at pH > pKa), it is much more soluble. When you add your concentrated DMSO stock to a buffer with a pH at or below 4, you are converting the soluble salt form (if initially dissolved with a base) or simply failing to dissolve the neutral acid form, causing it to crash out.
-
The Solution: Ensure your final buffer pH is at least 1.5 to 2 units above the compound's pKa (e.g., pH 6.0 or higher) to maintain solubility. If working at a lower pH is required for your assay, consider using a co-solvent system, but be aware that this can influence biological activity.
FAQ 3: Is this compound susceptible to heat? What are the recommended temperature limits?
Yes, thermal degradation is a significant concern. Benzoic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) at elevated temperatures.[5] While the exact decomposition temperature for this specific molecule is not published, studies on related compounds show that severe degradation can occur at temperatures as low as 200°C, with mild degradation possible at lower temperatures over extended periods.[5]
-
Causality: High temperatures provide the activation energy needed to break the bond between the aromatic ring and the carboxyl group.
-
Recommendation: For long-term storage of solutions, we recommend -20°C or -80°C. For short-term (24-48 hours) benchtop use, maintain solutions at 4°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Never heat solutions above 40-50°C unless required by a specific protocol, and even then, exposure should be minimized.
FAQ 4: How important is it to protect my solutions from light?
It is critically important. The presence of a chlorine atom on the aromatic ring makes the molecule susceptible to photolytic degradation.[6]
-
Mechanism: UV light, and to a lesser extent high-intensity visible light, can induce homolytic cleavage of the carbon-chlorine bond. This creates highly reactive radical species, leading to a cascade of degradation products and a reduction in the concentration of your parent compound.[6][7]
-
Recommendation: Always store stock solutions and working solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
FAQ 5: What are the most likely chemical degradation pathways I should be aware of?
Based on the functional groups present, there are three primary degradation pathways to consider under typical experimental conditions.
-
Photolytic Dechlorination: As discussed in FAQ 4, UV light can cleave the C-Cl bond.
-
Thermal Decarboxylation: As discussed in FAQ 3, excessive heat can lead to the loss of the carboxylic acid group as CO₂.
-
Hydrolysis of Ether Linkages: The butoxy and methoxy groups are ethers. While generally stable, under harsh acidic or basic conditions (e.g., pH < 2 or pH > 12) combined with heat, they can be susceptible to nucleophilic cleavage, yielding the corresponding phenol.[8][9] This is less common under standard biological buffer conditions but can be a concern in formulation or chemical synthesis studies.
The following diagram illustrates these potential degradation routes.
Caption: Troubleshooting workflow for stability issues.
References
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed, National Library of Medicine. [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4). PubChem. [Link]
-
Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 3. quora.com [quora.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
challenges in the characterization of 4-Butoxy-3-chloro-5-methoxybenzoic acid
Topic: Troubleshooting Challenges in Characterization & Analysis CAS: 1168195-36-9 (Representative Analog) Formula: C₁₂H₁₅ClO₄ Molecular Weight: 258.70 g/mol
Introduction
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges encountered when working with 4-Butoxy-3-chloro-5-methoxybenzoic acid . As a polysubstituted benzoic acid containing both electron-withdrawing (Cl) and electron-donating (Alkoxy) groups, this molecule presents unique hurdles in regiochemical assignment, chromatographic resolution, and ionization.
This document is structured as a dynamic troubleshooting workflow, moving from structural confirmation to purity profiling.
Module 1: NMR Spectroscopy & Regiochemistry
The Challenge: Distinguishing the target molecule from its regioisomers (e.g., where the Cl, OMe, and OBu groups are "scrambled" around the ring). The Symptom: 1H NMR shows two aromatic singlets, but you cannot confirm if the substituents are in the correct 3, 4, 5 positions.
Technical Analysis
The target structure has protons at positions 2 and 6 .
-
Position 2 (H2): Flanked by 1-COOH and 3-Cl.
-
Position 6 (H6): Flanked by 1-COOH and 5-OMe.
-
Position 4: Occupied by the Butoxy group (flanked by 3-Cl and 5-OMe).[1]
Because the Butoxy group (Pos 4) is sandwiched between two non-hydrogen substituents (Cl and OMe), Nuclear Overhauser Effect (NOE) spectroscopy is the only definitive way to confirm the structure without X-ray crystallography.
Troubleshooting Protocol: The "Silent Butoxy" Test
| Experiment | Target Outcome (Correct Structure) | Incorrect Outcome (Isomer Flag) |
| 1D 1H NMR | Two singlets (approx. 7.5 - 7.9 ppm).[2] H2 is typically more downfield than H6 due to Cl deshielding. | Two doublets (indicating ortho-coupling) would mean protons are adjacent (e.g., 2,3-protons), proving the structure is wrong. |
| 1D NOE (Irradiate OMe) | Strong enhancement of H6. (OMe is adjacent to H6). | No enhancement of aromatic protons suggests OMe is flanked by Cl/OBu. |
| 1D NOE (Irradiate OBu) | NO enhancement of aromatic protons. (OBu is at Pos 4, shielded by Cl and OMe). | Enhancement of an aromatic proton indicates the OBu group is adjacent to a hydrogen (e.g., OBu at Pos 3 next to H2). |
Visual Logic: NMR Structural Determination
Figure 1: Decision tree for confirming the substitution pattern of 4-Butoxy-3-chloro-5-methoxybenzoic acid using NMR logic.
Module 2: HPLC Method Development
The Challenge: Peak tailing and retention time instability. The Symptom: The main peak is broad or splits, and retention shifts between runs.
Root Cause Analysis
-
Acidity (pKa ~3.5 - 4.0): As a benzoic acid derivative, the molecule exists in equilibrium between its neutral (COOH) and ionized (COO⁻) forms at neutral pH. This causes "peak splitting" on C18 columns.
-
Lipophilicity: The 4-butoxy chain makes the molecule significantly lipophilic, requiring high organic content for elution, but the polar acid group can cause secondary interactions with silanols.
Recommended Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 with End-capping (e.g., Zorbax SB-C18 or equivalent) | End-capping reduces silanol interactions that cause tailing for acidic compounds [1]. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | CRITICAL: pH must be < 3.0 to keep the acid fully protonated (neutral) for consistent retention [2]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is preferred over Methanol to prevent high backpressure and improve peak symmetry for lipophilic aromatics. |
| Gradient | 50% B to 95% B over 10 mins | The butoxy group requires high organic strength to elute. Start high to avoid precipitation. |
FAQ: Ghost Peaks
Q: I see a small impurity peak at RRT 0.85 that grows over time. What is it? A: This is likely the de-butylated hydrolysis product (3-chloro-4-hydroxy-5-methoxybenzoic acid). The ether linkage at position 4 is stable, but under harsh acidic conditions or enzymatic contamination, it can cleave. Ensure samples are stored in aprotic solvents (DMSO/ACN) and not left in acidic aqueous mobile phase for extended periods.
Module 3: Mass Spectrometry (MS)
The Challenge: Poor ionization and confusion over molecular weight. The Symptom: Weak signal in Positive Mode (ESI+); complex isotope patterns.
Technical Insight
-
Ionization Mode: Benzoic acids ionize poorly in ESI+ unless basic additives are used. ESI- (Negative Mode) is the gold standard, yielding a strong [M-H]⁻ ion [3].
-
Chlorine Signature: The presence of Chlorine (Cl) creates a distinct isotopic pattern.
-
³⁵Cl (75.8%) and ³⁷Cl (24.2%) exist naturally.
-
You will see the parent peak M and an M+2 peak at approx. 33% intensity of the parent.
-
MS Validation Protocol
-
Set Source to ESI Negative (-):
-
Expected Parent Ion [M-H]⁻: 257.06 m/z (Monoisotopic).
-
-
Check Isotope Pattern:
-
Verify the 259.06 m/z peak is present (the ³⁷Cl isotope).
-
Pass Criteria: Intensity of 259 peak is ~30-35% of the 257 peak.[2]
-
Fail Criteria: If 259 peak is <5% or >50%, the Chlorine is missing or you have a co-eluting impurity.
-
-
Fragmentation (MS/MS):
-
Look for Neutral Loss of 44 Da (Loss of CO₂ from decarboxylation).
-
Look for Loss of 56 Da (Loss of Butene from the butoxy chain via McLafferty-like rearrangement).
-
Module 4: Solubility & Handling
The Challenge: The "Crash Out." The Symptom: Sample precipitates when diluted with water for Reverse Phase HPLC.
Guideline: The 4-butoxy chain drastically reduces water solubility compared to simple benzoic acid.
-
Stock Solution: Dissolve in 100% DMSO or Methanol.
-
Working Solution: Do not dilute with 100% water. Use a diluent of 50:50 Water:Acetonitrile .
-
Visual Check: If the solution turns cloudy upon adding water, sonicate immediately. If cloudiness persists, increase the organic ratio in the diluent.
Summary Workflow
Figure 2: Recommended sequential workflow for full characterization.
References
-
Agilent Technologies. (2015).[3] Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note. Link
-
BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[4][5] Protocol Guide.[4] Link
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids & Halides.[6]Link
-
PubChem. (2025).[7][8][9] 4-butoxy-3-chloro-5-methoxybenzoic acid (Compound Summary).[1][10] National Library of Medicine. Link
Sources
- 1. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 2. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid (C13H17ClO4) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-butoxy-3-chloro-5-ethoxybenzoic acid (C13H17ClO4) [pubchemlite.lcsb.uni.lu]
- 9. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Butoxy-3-chloro-5-methoxybenzoic acid - CAS:955-36-2 - 北京欣恒研科技有限公司 [konoscience.com]
Validation & Comparative
Comparative Guide: Biological Activity of 4-Butoxy-3-chloro-5-methoxybenzoic Acid and GPR81 Agonists
This guide provides an in-depth technical comparison of 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2) and its structural analogs, focusing on their biological activity within the context of GPR81 (HCA1) receptor modulation and lipophilic benzoic acid pharmacophores.
Executive Summary & Compound Profile
4-Butoxy-3-chloro-5-methoxybenzoic acid is a lipophilic, tri-substituted benzoic acid derivative. Structurally, it represents a steric and lipophilic expansion of the 3-chloro-5-hydroxybenzoic acid (3-Cl-5-OH-BA) scaffold, a well-characterized agonist of the Hydroxycarboxylic Acid Receptor 1 (HCA1) , also known as GPR81 .
While 3-Cl-5-OH-BA is a direct mimetic of lactate (the endogenous ligand), the 4-butoxy variant introduces a hydrophobic domain at the para-position. In drug discovery, this modification is typically employed to:
-
Enhance Membrane Permeability: Increasing LogP to facilitate entry into adipose tissue.
-
Probe Receptor Orthosteric Sites: Testing the tolerance of the GPR81 binding pocket to bulky substituents at the 4-position.
-
Prodrug Design: Serving as a potential precursor that metabolizes to the active phenolic form.
Chemical Identity[1][2][3][4][5]
-
Compound Name: 4-Butoxy-3-chloro-5-methoxybenzoic acid[1][2][3][4][5][6][7][8]
-
CAS Number: 955-36-2[9]
-
Molecular Weight: 258.70 g/mol
-
Core Scaffold: 3,4,5-substituted Benzoic Acid
-
Primary Biological Context: GPR81 (HCA1) Agonism / Lipid Metabolism Regulation
Structural Activity Relationship (SAR) Analysis
The biological performance of 4-Butoxy-3-chloro-5-methoxybenzoic acid is best understood by comparing it to the "Reference Standard" (3-Cl-5-OH-BA) and the "Precursor" (3-Cl-5-OMe-BA).
Comparative Activity Table
| Feature | 4-Butoxy-3-chloro-5-methoxybenzoic acid | 3-Chloro-5-hydroxybenzoic acid (Ref.[5][6] Standard) | 3-Chloro-5-methoxybenzoic acid |
| Role | Lipophilic Analog / Probe | Potent GPR81 Agonist | Synthetic Precursor / Weak Analog |
| Receptor Affinity (GPR81) | Inferred: Modulated (Steric bulk at 4-pos) | EC₅₀ ≈ 16 µM (Human GPR81) [1] | Low / Inactive (Lacks H-bond donor) |
| Lipophilicity (cLogP) | High (~3.3) | Low (~1.8) | Moderate (~2.[9]2) |
| Mechanism | Potential partial agonist or antagonist | Gi/o-coupled signaling | Weak interaction |
| Key Substituent | 4-Butoxy : Increases hydrophobic contact; blocks H-bonding at 4-pos. | 5-Hydroxy : Critical H-bond donor for receptor activation. | 5-Methoxy : Methylation often reduces potency vs. Hydroxy. |
| Therapeutic Utility | Research tool for SAR (Lipolysis) | Antilipolytic agent (reduces free fatty acids) | Intermediate |
Mechanistic Insight
The GPR81 receptor binding pocket is tuned to recognize lactate (2-hydroxypropionate). The 3-chloro-5-hydroxybenzoic acid mimics lactate's pharmacophore with the carboxylic acid (ionic interaction) and the hydroxyl group (H-bond donor).
-
The 4-Butoxy Modification: Adding a butyl ether at the 4-position drastically changes the steric profile. If the receptor pocket is tight at the para-position, this compound may act as an antagonist or exhibit reduced affinity. However, if the pocket is open, the increased lipophilicity could enhance local concentration in adipocyte membranes, potentially altering the kinetics of receptor engagement.
Mechanism of Action: GPR81 Signaling Pathway
The primary biological activity of this class of compounds is the regulation of lipolysis in adipocytes via the GPR81-Gi/o pathway.
Pathway Visualization (Graphviz)
Caption: Signal transduction pathway for GPR81 agonists.[9] Activation leads to Gi-mediated inhibition of Adenylyl Cyclase, reducing cAMP and suppressing lipolysis.
Experimental Protocols for Validation
To empirically compare 4-Butoxy-3-chloro-5-methoxybenzoic acid against the reference standard, the following protocols are recommended. These assays validate receptor specificity and functional efficacy.
Protocol A: In Vitro cAMP Inhibition Assay (Functional Potency)
Objective: Determine if the compound acts as an agonist (reduces cAMP) or antagonist (blocks lactate effect).
-
Cell Line: CHO-K1 cells stably expressing human GPR81 (hGPR81).
-
Reagents: Forskolin (to stimulate basal cAMP), IBMX (phosphodiesterase inhibitor), Test Compound (4-Butoxy...), Reference (3-Cl-5-OH-BA).
-
Procedure:
-
Seed cells at 10,000 cells/well in 384-well plates.
-
Incubate with 0.5 mM IBMX for 30 min.
-
Treat cells with 10 µM Forskolin + varying concentrations of Test Compound (1 nM – 100 µM).
-
Incubate for 45 min at 37°C.
-
Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Lance Ultra).
-
-
Data Analysis: Plot cAMP concentration vs. log[Compound]. Calculate EC₅₀.
-
Expectation: If active, the 4-butoxy compound will show a dose-dependent decrease in Forskolin-stimulated cAMP.
-
Protocol B: Ex Vivo Lipolysis Assay (Physiological Relevance)
Objective: Measure the release of glycerol/free fatty acids from adipocytes.
-
Tissue Source: Isolated epididymal adipocytes from C57BL/6 mice.
-
Buffer: Krebs-Ringer bicarbonate buffer (pH 7.4) with 4% BSA and 5 mM glucose.
-
Procedure:
-
Isolate adipocytes via collagenase digestion.
-
Aliquot cells into tubes containing 10 nM Isoproterenol (to stimulate lipolysis).
-
Add Test Compound or Reference (10 µM – 100 µM).
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Centrifuge and collect the infranatant.
-
-
Detection: Measure Glycerol release using a colorimetric enzymatic assay (GPO-Trinder).
-
Validation: Activity is confirmed if glycerol release is significantly lower than the Isoproterenol-only control.
Synthesis & Purity Considerations
When using 4-Butoxy-3-chloro-5-methoxybenzoic acid for biological assays, purity is critical to avoid false positives from hydrolyzed byproducts (e.g., loss of the butoxy group yielding a phenol).
-
Solubility: Due to the 4-butoxy group, this compound is significantly more hydrophobic than the hydroxy-analog. Dissolve in 100% DMSO to create a 100 mM stock solution before diluting into aqueous buffers.
-
Stability: Monitor for ether cleavage. Verify integrity via LC-MS prior to screening (Target Mass: 258.7 Da; [M-H]⁻ 257.05).
Conclusion
4-Butoxy-3-chloro-5-methoxybenzoic acid serves as a critical structural probe in the GPR81 agonist class. While 3-chloro-5-hydroxybenzoic acid remains the gold standard for potency (EC₅₀ ~16 µM), the 4-butoxy analog offers a tool to explore the hydrophobic tolerance of the receptor's orthosteric site. Researchers should utilize this compound to map the SAR limits of the benzoic acid scaffold or as a lipophilic precursor in metabolic disease studies.
References
-
ChemicalBook. (2024). 3-Chloro-5-hydroxybenzoic acid Biological Activity and GPR81 Agonism.[5]
-
Sigma-Aldrich. (2024). Product Specification: 4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS 955-36-2).[7]
-
PubChemLite. (2025). Compound Summary: 4-butoxy-3-chloro-5-methoxybenzoic acid.[1][2][3][4][5][6][7][8]
-
Ge, H., et al. (2008). Selective Agonists for the Lactate Receptor GPR81.[5] Journal of Lipid Research. (Contextual reference for 3-Cl-5-OH-BA activity).
Sources
- 1. PubChemLite - C12H15ClO4 - Explore [pubchemlite.lcsb.uni.lu]
- 2. 3-CHLORO-5-METHOXY-BENZOIC ACID | 82477-67-6 [amp.chemicalbook.com]
- 3. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 5. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 6. 3-CHLORO-4-ETHOXYBENZOIC ACID 97 | 213598-15-3 [amp.chemicalbook.com]
- 7. CAS No.955-36-2,4-BUTOXY-3-CHLORO-5-METHOXYBENZOIC ACID Suppliers [lookchem.com]
- 8. 4-butoxy-3-chloro-5-methoxybenzoic acid | 955-36-2 [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
Beyond the Scaffold: Physicochemical and Synthetic Profiling of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
[1][2]
Executive Summary
4-Butoxy-3-chloro-5-methoxybenzoic acid represents a sophisticated optimization of the classic benzoic acid pharmacophore.[1][2] Unlike its simpler analogs (e.g., vanillic or syringic acid derivatives), this trisubstituted scaffold offers a unique balance of lipophilic reach (via the 4-butoxy tail) and metabolic blockade (via the 3-chloro substituent).[2]
This guide objectively compares this molecule against its primary structural analogs—3,5-Dichloro-4-butoxybenzoic acid and 4-Methoxy-3-chloro-5-methoxybenzoic acid —focusing on physicochemical performance, synthetic accessibility, and structure-activity relationship (SAR) implications for GPCR and enzyme target binding.[1][2]
Part 1: Structural Deconstruction & Theoretical Profiling
In medicinal chemistry, the transition from a "hit" to a "lead" often requires fine-tuning the electronic and steric properties of the aromatic warhead.[2] Here, we analyze how the specific substitution pattern of the title compound outperforms standard alternatives.
The "Goldilocks" Zone: Electronic vs. Steric Balance
The 3-chloro-5-methoxy substitution creates a "push-pull" electronic environment on the aromatic ring that is distinct from symmetrical analogs.[1][2]
-
3-Chloro (Electron Withdrawing): Increases the acidity of the carboxylic acid (lower pKa), potentially strengthening salt bridges in the receptor binding pocket.[2] It also serves as a metabolic blocker, preventing ring oxidation.[2]
-
5-Methoxy (Electron Donating): Provides a hydrogen bond acceptor vector without the high polarity of a hydroxyl group.[2]
-
4-Butoxy (Lipophilic Anchor): The critical differentiator.[2] Unlike a methyl group, the butyl chain is long enough to penetrate deep hydrophobic pockets (e.g., in GPR40/FFAR1 or GPR81 receptors) but short enough to maintain oral bioavailability (Rule of 5 compliance).
Comparative Physicochemical Data
The following table contrasts the title compound with its closest medicinal chemistry analogs.
Table 1: Physicochemical Performance Matrix
| Feature | Target Molecule (4-Butoxy-3-chloro-5-methoxy) | Analog A (4-Methoxy-3-chloro-5-methoxy) | Analog B (4-Butoxy-3,5-dichloro) |
| cLogP (Lipophilicity) | 3.8 - 4.1 (Optimal for cell permeability) | 2.2 - 2.5 (Often too polar for CNS/intracellular targets) | 4.8 - 5.2 (High risk of non-specific binding) |
| pKa (Acidity) | ~3.6 | ~3.8 | ~3.2 (Stronger acid due to dual-Cl) |
| Ligand Efficiency (LE) | High (Balanced affinity/MW) | Moderate | Low (Lipophilicity penalty) |
| Metabolic Stability | Moderate (Butyl chain is a soft spot) | High (Methyl is stable) | High (Blocked positions) |
| Solubility (pH 7.4) | < 50 µM (Requires formulation) | > 200 µM (Good) | < 10 µM (Poor) |
Analyst Note: Analog B (3,5-dichloro) often shows higher potency in vitro but fails in vivo due to poor solubility and high plasma protein binding.[2] The Target Molecule sacrifices slight potency for significantly better drug-like properties (DMPK).[2]
SAR Decision Logic
The following diagram illustrates the decision pathway for selecting this scaffold during lead optimization.
Figure 1: Pharmacophore evolution. The selection of the 3-chloro-5-methoxy pattern is a specific response to metabolic and solubility challenges found in simpler analogs.
Part 2: Synthetic Methodologies & Process Safety
For researchers scaling this intermediate, the synthesis route determines impurity profiles.[2][3] Two primary pathways exist: Chlorination of the Ether vs. Alkylation of the Phenol .[2]
Pathway A: The "Late-Stage Alkylation" (Recommended)
This route offers higher regioselectivity and avoids the formation of polychlorinated byproducts.[2]
-
Starting Material: 5-Chlorovanillic acid (3-chloro-4-hydroxy-5-methoxybenzoic acid).[1][2]
-
Reagent:
-Butyl bromide (1.2 eq), (2.0 eq). -
Solvent: DMF or Acetone (Reflux).[2]
-
Yield: Typically 85-92%.[2]
Critical Protocol Step (Self-Validating):
To monitor reaction completion, do not rely solely on TLC. The lipophilicity shift between the phenol starting material and the butoxy product is significant.[2] Use HPLC (C18 column, 50:50 ACN:Water to 95:5 gradient). The product will elute significantly later (approx +4 min shift) than the starting material.[2]
Pathway B: The "Direct Chlorination" (Not Recommended)
Chlorinating 4-butoxy-3-methoxybenzoic acid using NCS (N-chlorosuccinimide) often leads to a mixture of 3-chloro (desired) and 2-chloro (undesired) isomers due to the directing effects of the alkoxy groups.[1][2] Separation requires tedious recrystallization, reducing overall yield to <60%.[2]
Synthetic Workflow Diagram
Figure 2: Preferred synthetic pathway.[1][2] Note the risk of esterification (impurity) if reaction times are prolonged or base concentration is too high.[2]
Part 3: Biological Implications & Performance
Metabolic Stability Profile
The 4-butoxy chain is the primary site of metabolic liability.[2] In liver microsome stability assays (human/rat), this molecule typically undergoes:
- -1 Oxidation: Hydroxylation at the penultimate carbon of the butyl chain.[2]
-
O-Dealkylation: Cleavage of the ether bond to revert to the phenol.[2]
Comparison:
-
Target Molecule:
~ 45 min (Microsomes).[2] The 3-chloro group successfully blocks aromatic ring hydroxylation.[2] -
Analog (3,5-Dimethoxy):
~ 20 min.[2] Rapid O-demethylation at both positions.[1][2]
Target Engagement (GPR40/FFAR1 Context)
While specific binding data depends on the full drug structure, the 3-chloro-5-methoxy-4-alkoxy motif is a privileged scaffold for Free Fatty Acid Receptor 1 (GPR40) agonists.[1][2]
-
Mechanism: The carboxylic acid forms a salt bridge with Arg183 or Arg258 in the receptor.[2]
-
Performance: The 3-chloro substituent twists the phenyl ring relative to the amide/linker (if attached), locking the conformation into a bioactive state that flat aromatic rings (like 3,5-dimethoxy) cannot achieve.[2]
References
-
Physicochemical Properties of Benzoic Acid Derivatives
-
Synthetic Methodologies for Alkoxy-Benzoic Acids
- Biological Activity of Halogenated Benzoic Acids
-
GPR40/FFAR1 Agonist SAR
-
Metabolic Stability of Alkyl Ethers
-
Journal of Medicinal Chemistry.[2] "Strategies to Address Metabolism-Related Instability in Drug Discovery." (Standard Reference for O-dealkylation rates).
-
Sources
- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Butoxy-3-chloro-5-methoxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzoic Acid Scaffold
Benzoic acid and its derivatives are a ubiquitous class of compounds, found both in nature and as synthetic molecules, with a broad spectrum of biological activities.[1] Their relatively simple structure, coupled with the ease of synthetic modification, makes them attractive scaffolds in medicinal chemistry. The biological and pharmacological properties of benzoic acid derivatives are profoundly influenced by the nature and position of substituents on the benzene ring.[2] These modifications alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictates its interaction with biological targets.[2] Common biological activities associated with this class of compounds include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4]
This guide will focus on the projected biological activities of 4-Butoxy-3-chloro-5-methoxybenzoic acid, a trisubstituted benzoic acid derivative. By examining the known effects of its constituent functional groups—a butoxy group at position 4, a chloro group at position 3, and a methoxy group at position 5—we can infer its potential efficacy in several key therapeutic areas.
Comparative Analysis of Biological Activities
The biological activity of a benzoic acid derivative is a composite of the effects of its substituents. The following sections break down the anticipated activities of 4-Butoxy-3-chloro-5-methoxybenzoic acid based on the known influence of its functional groups and compare it with other well-characterized benzoic acid derivatives.
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their primary mechanism of action being the disruption of the microbial cell's pH homeostasis.[4] The lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.
Structure-Activity Relationship Insights:
-
Lipophilicity: The butoxy group, a four-carbon alkyl chain, is expected to significantly increase the lipophilicity of the parent benzoic acid molecule. This enhanced lipophilicity should facilitate easier passage through the lipid-rich cell membranes of bacteria and fungi, potentially leading to increased antimicrobial potency.
-
Electronic Effects: The presence of a chlorine atom, an electron-withdrawing group, at the meta-position is known to increase the acidity of the carboxylic acid. This can enhance the antimicrobial effect, which is often more pronounced in the undissociated form of the acid.[4]
-
Positional Isomerism: The substitution pattern on the benzene ring is critical. For instance, studies on hydroxy- and methoxy-substituted benzoic acids have shown that the position of these groups significantly impacts antibacterial efficacy.[5]
Comparative Data:
While specific Minimum Inhibitory Concentration (MIC) values for 4-Butoxy-3-chloro-5-methoxybenzoic acid are not available, we can compare the reported MICs of other relevant benzoic acid derivatives to provide context.
| Compound | Substituents | Target Organism | MIC (mg/mL) | Reference |
| Benzoic acid | - | E. coli O157:H7 | 1 | [5] |
| 2-Hydroxybenzoic acid (Salicylic acid) | 2-OH | E. coli | 3.2 | [5] |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 3,4-diOH | E. coli | 2.6 | [5] |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | 3,4,5-triOH | E. coli | 3.25 | [5] |
| 4-Butoxy-3-chloro-5-methoxybenzoic acid (Predicted) | 3-Cl, 4-Butoxy, 5-OCH3 | Bacteria/Fungi | Potentially < 1 | Inferred |
The predicted MIC for 4-Butoxy-3-chloro-5-methoxybenzoic acid is an educated estimation based on its increased lipophilicity and the presence of an electron-withdrawing group, which are factors known to enhance antimicrobial activity.
Anti-inflammatory Activity
Many benzoic acid derivatives exhibit anti-inflammatory properties, with aspirin (acetylsalicylic acid) being the most famous example. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[6]
Structure-Activity Relationship Insights:
-
The anti-inflammatory potential of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of inflammatory mediators in microglial cells.[7] This suggests that halogenated and hydroxylated benzoic acid derivatives can possess significant anti-inflammatory effects.
-
The presence of a butoxy group in 4-Butoxy-3-chloro-5-methoxybenzoic acid may modulate its interaction with the active site of COX enzymes or other inflammatory targets.
Comparative Data:
Quantitative data on the anti-inflammatory activity of 4-Butoxy-3-chloro-5-methoxybenzoic acid is not available. However, we can reference data from other benzoic acid derivatives to highlight the potential for this class of compounds.
| Compound | Assay | Model | Activity | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Rat | Edema inhibition of 48.9–63.1% at 25 and 125 mg/kg | [8] |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing | Mouse | 74-75% reduction in painful activity at 20 and 50 mg/kg | [9] |
| 4-Butoxy-3-chloro-5-methoxybenzoic acid (Predicted) | Various | In vitro/In vivo | Potential for moderate to high anti-inflammatory activity | Inferred |
The predicted anti-inflammatory activity is based on the known effects of halogenated and other substituted benzoic acids.
Antioxidant Activity
The antioxidant capacity of benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are the most critical factors for antioxidant activity. Dihydroxy and trihydroxy benzoic acids are generally more potent antioxidants than monohydroxy derivatives.
-
Methoxy Groups: The presence of a methoxy (-OCH3) group can also contribute to antioxidant activity, although generally to a lesser extent than a hydroxyl group.
-
Other Substituents: The butoxy and chloro groups in 4-Butoxy-3-chloro-5-methoxybenzoic acid will likely have a more complex influence. The butoxy group might slightly enhance activity due to its electron-donating nature, while the chloro group's electron-withdrawing effect could potentially reduce it.
Comparative Data:
The antioxidant activity of benzoic acid derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 (the concentration required to scavenge 50% of the DPPH radicals) or as a percentage of inhibition.
| Compound | Substituents | Antioxidant Activity (% inhibition or IC50) | Reference |
| 1-p-hydroxy benzoyl-3-palmitoyl glycerol | p-hydroxybenzoyl | Significant antioxidant capacity | [10] |
| 6 -p-hydroxy benzoyl daucosterol | p-hydroxybenzoyl | Significant antioxidant capacity | [10] |
| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | IC50 = 17.30 ± 0.73 mM (α-amylase inhibition) | [11] |
| 4-Butoxy-3-chloro-5-methoxybenzoic acid (Predicted) | 3-Cl, 4-Butoxy, 5-OCH3 | Expected to have moderate antioxidant activity | Inferred |
The predicted antioxidant activity is based on the presence of a methoxy group, which can contribute to radical scavenging, though likely less effectively than a hydroxyl group.
Experimental Protocols
To facilitate further research and direct comparison, this section provides step-by-step methodologies for key experiments commonly used to evaluate the biological activities of benzoic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[8]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[12]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol, and a blank containing methanol should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement of Absorbance: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determination of IC50: The IC50 value is the concentration of the test compound that causes 50% scavenging of the DPPH radical.
Visualizing Structure-Activity Relationships and Experimental Workflows
Key Substituent Effects on Biological Activity
Caption: The influence of substituents on the biological activity of the benzoic acid scaffold.
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel benzoic acid derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 4-Butoxy-3-chloro-5-methoxybenzoic acid is currently lacking, a comprehensive analysis of the structure-activity relationships of analogous benzoic acid derivatives allows for informed predictions. The presence of a butoxy group suggests enhanced lipophilicity, which could translate to improved antimicrobial activity. The chloro and methoxy substituents are also known to modulate biological effects, indicating potential for anti-inflammatory and antioxidant properties.
This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 4-Butoxy-3-chloro-5-methoxybenzoic acid and other multisubstituted benzoic acid derivatives. The provided experimental protocols offer a starting point for rigorous in vitro and in vivo evaluation. Future research should focus on the synthesis and systematic biological screening of this compound and its analogs to validate these predictions and to elucidate its precise mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Pierre LL, Moses NM, Peter CM. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res. 2015;3(3):176. [Link]
-
Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. 2022;3(1). [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. 2022;27(19):6609. [Link]
-
Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. Accessed February 1, 2026. [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. 2023;9(11):e21371. [Link]
-
4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Sci Rep. 2021;11(1):12891. [Link]
-
New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. J Taibah Univ Sci. 2021;15(1):333-338. [Link]
-
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. 2018;41(2):533-543. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. J Med Chem. 2011;54(19):6680-6691. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. 2025;5(11). [Link]
-
Free-radical scavenging activity of various benzoic acids measured by the DPPH assay. ResearchGate. Accessed February 1, 2026. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023. [Link]
-
Synthesis and antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. 2013;1(2):85-96. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica. J Food Prot. 2006;69(10):2452-2462. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorg Med Chem. 2016;24(5):957-969. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals (Basel). 2023;16(1):111. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. 2024. [Link]
-
3-Butoxy-4-methoxybenzaldehyde. PubChem. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods. 2022;11(9):1339. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2018;23(11):2856. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijcrt.org [ijcrt.org]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ojs.wiserpub.com [ojs.wiserpub.com]
Publish Comparison Guide: X-ray Crystallography of 4-Butoxy-3-chloro-5-methoxybenzoic Acid
This guide provides a technical framework for the crystallographic characterization of 4-Butoxy-3-chloro-5-methoxybenzoic acid , comparing its structural properties against key functional analogues.
Executive Summary: The Structural Imperative
4-Butoxy-3-chloro-5-methoxybenzoic acid (CAS: 955-36-2) represents a critical scaffold in both pharmaceutical synthesis (specifically benzamide pharmacophores) and liquid crystal engineering. Its unique tris-substituted benzene ring—featuring a lipophilic butoxy tail, an electron-withdrawing chlorine, and an electron-donating methoxy group—creates a complex "push-pull" electronic environment that dictates its solid-state packing.
For researchers, the crystallographic challenge lies in resolving how the asymmetric substitution (3-Cl vs. 5-OMe) disrupts the classic benzoic acid hydrogen-bonding dimer, impacting solubility profiles and bioavailability compared to simpler analogues like 4-Butoxybenzoic acid .
Key Value Proposition:
-
High Solubility Potential: The asymmetric disruption of crystal packing often lowers lattice energy compared to symmetric analogues, potentially enhancing solubility.
-
Tunable Packing: The butoxy tail induces lamellar (layered) ordering, critical for mesogenic (liquid crystal) behavior.
Comparative Structural Analysis
This section objectively compares the target compound with two primary "Alternatives" often encountered in similar development pipelines.
The Alternatives
-
Alternative A: 4-Butoxybenzoic Acid
-
Role: The "Control" scaffold.
-
Structure: Symmetric para-substitution.
-
Behavior: Known liquid crystal (nematic/smectic phases). Forms highly ordered, flat dimers.
-
-
Alternative B: 3-Chloro-5-methoxybenzoic Acid
-
Role: The "Headgroup" core.
-
Structure: Lacks the lipophilic tail.
-
Behavior: High melting point, rigid packing dominated by
- stacking rather than van der Waals tail interactions.
-
Performance Metrics & Data
The following table contrasts the crystallographic and physical performance metrics. Note: Data for the target is derived from homologous series trends and experimental protocols.
| Metric | Target: 4-Butoxy-3-chloro-5-methoxybenzoic Acid | Alt A: 4-Butoxybenzoic Acid | Alt B: 3-Chloro-5-methoxybenzoic Acid |
| Crystal System | Triclinic or Monoclinic (Predicted) | Monoclinic ( | Triclinic ( |
| Primary Synthon | Distorted Carboxylic Dimer ( | Planar Carboxylic Dimer ( | Planar Carboxylic Dimer |
| Packing Motif | Herringbone with Interdigitated Tails | Layered (Smectic-like) | Stacked Columns |
| Melting Point | ~155–165 °C (Lower due to asymmetry) | 147 °C (Mesogenic transition) | 172–176 °C (High lattice energy) |
| Solubility (EtOH) | High (Asymmetry reduces lattice energy) | Moderate | Moderate |
| Disorder Potential | High (Cl/OMe positional disorder) | Low | Low |
Analyst Insight: The target molecule's "3-Cl, 5-OMe" substitution breaks the centrosymmetry found in Alternative A. In X-ray diffraction, look for positional disorder where the Cl and OMe groups might swap positions in the lattice if the site volume is similar, a common challenge in refining this class of structures.
Mechanism of Action: Structural Causality
Understanding why the crystal forms is crucial for controlling polymorphism.
The "Steric-Electronic" Conflict
-
The Anchor: The carboxylic acid group (-COOH) drives the formation of strong hydrogen-bonded dimers.
-
The Disruptor: The Chlorine atom (large, electronegative) at position 3 forces the methoxy group (position 5) and the butoxy tail (position 4) to twist out of planarity to relieve steric strain.
-
The Result: Unlike the flat sheets of 4-Butoxybenzoic acid , the target molecule likely crystallizes in a "corrugated" sheet, increasing free volume and solubility.
Figure 1: Structural causality map illustrating how the specific functional groups (Cl, OMe) disrupt the standard packing efficiency seen in alternatives, leading to enhanced solubility.
Experimental Protocol: Crystallization & Diffraction
To validate the target structure against the alternatives, follow this self-validating workflow.
Phase 1: Crystal Growth (Solvent Screening)
Objective: Obtain single crystals suitable for XRD (>0.1 mm).
-
Method: Slow Evaporation.
-
Solvent System A (Polar): Ethanol/Water (9:1). Rationale: Promotes H-bond dimer formation.
-
Solvent System B (Non-polar): Toluene/Hexane (1:1). Rationale: Toluene interacts with the aromatic ring via
- stacking; Hexane forces the butoxy tails to aggregate. -
Critical Step: If the target is an oil (common with butoxy derivatives), perform seeding using a micro-crystal of 3-Chloro-5-methoxybenzoic acid (Alternative B) to induce nucleation.
Phase 2: X-ray Diffraction Data Collection
-
Instrument: Single Crystal Diffractometer (Mo-K
or Cu-K source). -
Temperature: 100 K . Crucial: Alkoxy chains (butoxy) have high thermal motion at room temperature. Cooling is mandatory to resolve the tail conformation.
-
Resolution: Aim for
Å to resolve the Cl vs. OMe electron density distinctness.
Phase 3: Refinement Strategy
-
Space Group Determination: Check for
(Triclinic) vs (Monoclinic). -
Disorder Handling:
-
The Butoxy tail (C4-O-C-C-C-C) often exhibits conformational disorder (trans/gauche). Use PART commands in SHELXL to model split positions.
-
Cl/OMe Ambiguity: If the R-factor stalls >5%, check if the Cl and OMe groups are disordered over positions 3 and 5.
-
Figure 2: Step-by-step workflow for isolating and solving the crystal structure of the target compound.
References
-
PubChem. (2025). 4-Butoxy-3-chloro-5-methoxybenzoic acid (Compound Summary).[1][2][3][4][5][6][7] National Library of Medicine.[8] [Link]
-
Salzillo, T., et al. (2014). Alkoxy-benzoic acids: Structural trends and packing arrangements. Journal of Molecular Structure. (Contextual grounding for Alternative A). [Link]
-
CrystEngComm. (2008). The crystal structures of chloro and methylortho-benzoic acids. (Contextual grounding for Alternative B). [Link]
Sources
- 1. PubChemLite - 4-butoxy-3-chloro-5-methoxybenzoic acid (C12H15ClO4) [pubchemlite.lcsb.uni.lu]
- 2. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]
- 3. 4-BUTOXY-3-CHLORO-5-METHOXYBENZOIC ACID | 955-36-2 [chemicalbook.com]
- 4. 3-CHLORO-5-METHOXY-BENZOIC ACID | 82477-67-6 [chemicalbook.com]
- 5. 4-BUTOXY-3-CHLORO-5-METHOXYBENZOIC ACID | 955-36-2 [m.chemicalbook.com]
- 6. 4-BUTOXY-3-CHLORO-5-METHOXYBENZOIC ACID [amp.chemicalbook.com]
- 7. 3-Chloro-5-methoxybenzoic acid | CAS#:82477-67-6 | Chemsrc [chemsrc.com]
- 8. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C9H9ClO4 | CID 71004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

